Product packaging for Buthidazole(Cat. No.:CAS No. 55511-98-3)

Buthidazole

Cat. No.: B1668095
CAS No.: 55511-98-3
M. Wt: 256.33 g/mol
InChI Key: SWMGXKSQWDSBKV-UHFFFAOYSA-N
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Description

Buthidazole is a N-acylurea.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N4O2S B1668095 Buthidazole CAS No. 55511-98-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55511-98-3

Molecular Formula

C10H16N4O2S

Molecular Weight

256.33 g/mol

IUPAC Name

3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one

InChI

InChI=1S/C10H16N4O2S/c1-10(2,3)7-11-12-8(17-7)14-6(15)5-13(4)9(14)16/h6,15H,5H2,1-4H3

InChI Key

SWMGXKSQWDSBKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)N2C(CN(C2=O)C)O

Appearance

Solid powder

Other CAS No.

55511-98-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-4-hydroxy-1-methyl-2-imidazolidinone
buthidazole
Vel 5026

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of Buthidazole (CAS 55511-98-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of Buthidazole (CAS Number: 55511-98-3), a herbicide belonging to the triazine class. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on the compound's characteristics, analytical methodologies for its quantification, and its mechanism of action. All quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental protocols, based on internationally recognized guidelines, are provided for key physicochemical parameters. Furthermore, this guide includes mandatory visualizations of the compound's herbicidal signaling pathway and experimental workflows using the Graphviz DOT language, adhering to specified formatting requirements.

Physicochemical Data

The physicochemical properties of this compound are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods. A summary of these properties is presented in the tables below.

General and Chemical Properties
PropertyValueSource
Chemical Name 3-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-4-hydroxy-1-methyl-2-imidazolidinonePubChem
CAS Number 55511-98-3PubChem
Molecular Formula C₁₀H₁₆N₄O₂SPubChem
Molecular Weight 256.33 g/mol PubChem
Canonical SMILES CC(C)(C)C1=NN=C(S1)N2C(=O)N(C)CC2OPubChem
InChI Key SWMGXKSQWDSBKV-UHFFFAOYSA-NPubChem
Physical and Chemical Properties
PropertyValueMethodSource
Melting Point 133-134 °COECD Guideline 102ChemicalBook
Boiling Point (Predicted) 398.1 °CEstimationChemicalBook
Water Solubility 3.4 g/L at 25 °COECD Guideline 105ChemicalBook
pKa (Predicted) 12.9EstimationChemicalBook
LogP (Octanol-Water Partition Coefficient) 1.2CalculationPubChem
Vapor Pressure (Predicted) 1.2 x 10⁻⁷ mmHg at 25 °CEstimationEPA
Henry's Law Constant (Predicted) 1.8 x 10⁻¹⁰ atm-m³/mol at 25 °CEstimationEPA

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducibility and regulatory purposes. The following protocols are based on OECD guidelines.

Determination of Melting Point (Based on OECD Guideline 102)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. The capillary tube method is commonly employed.

Apparatus:

  • Melting point apparatus with a heated block and a means of controlled heating.

  • Capillary tubes, sealed at one end.

  • Thermometer with appropriate range and accuracy.

  • Mortar and pestle for pulverizing the sample.

Procedure:

  • Sample Preparation: The this compound sample is finely powdered using a mortar and pestle.

  • Capillary Tube Filling: A small amount of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-4 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_measurement Measurement start Start powder Pulverize this compound Sample start->powder fill Fill Capillary Tube powder->fill place Place in Apparatus fill->place heat Heat at Controlled Rate place->heat observe Observe Melting Range heat->observe record Record Temperatures observe->record end end record->end End

Caption: Workflow for Melting Point Determination.

Determination of Water Solubility (Based on OECD Guideline 105)

Principle: The water solubility is the saturation concentration of a substance in water at a given temperature. The flask method is suitable for substances with solubilities greater than 10⁻² g/L.

Apparatus:

  • Constant temperature water bath or shaker.

  • Glass flasks with stoppers.

  • Analytical balance.

  • Centrifuge.

  • Analytical method for quantification of this compound in water (e.g., HPLC).

Procedure:

  • Equilibration: An excess amount of this compound is added to a known volume of distilled water in a glass flask.

  • Saturation: The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours). Preliminary tests can determine the necessary equilibration time.

  • Phase Separation: The saturated solution is centrifuged to separate the undissolved solid.

  • Analysis: A known volume of the clear supernatant is carefully removed and the concentration of this compound is determined using a validated analytical method.

experimental_workflow_water_solubility cluster_prep Preparation & Equilibration cluster_analysis Analysis start Start add Add Excess this compound to Water start->add agitate Agitate at Constant Temperature add->agitate centrifuge Centrifuge to Separate Phases agitate->centrifuge sample Sample Supernatant centrifuge->sample quantify Quantify by HPLC sample->quantify calculate Calculate Solubility quantify->calculate end end calculate->end End

Caption: Workflow for Water Solubility Determination.

Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A representative method for the analysis of this compound is outlined below, based on methods for similar compounds.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), isocratic elution. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around its λmax).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: For water solubility samples, the supernatant can be directly injected after filtration if necessary. For other matrices, an appropriate extraction and clean-up procedure would be required.

  • Analysis: Inject the calibration standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Mechanism of Action: Inhibition of Photosynthesis

This compound acts as a herbicide by inhibiting photosynthesis in susceptible plants. Specifically, it disrupts the electron transport chain in Photosystem II (PSII).

Signaling Pathway: this compound binds to the D1 protein in the PSII complex, located in the thylakoid membranes of chloroplasts. This binding blocks the flow of electrons from the primary electron acceptor, pheophytin, to the plastoquinone (PQ) pool. The interruption of electron flow has two major consequences:

  • Inhibition of ATP and NADPH Synthesis: The blockage of the electron transport chain prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. It also halts the reduction of NADP⁺ to NADPH. Both ATP and NADPH are essential for the fixation of CO₂ in the Calvin cycle.

  • Formation of Reactive Oxygen Species (ROS): The blocked electron flow leads to the formation of highly reactive triplet chlorophyll and singlet oxygen. These ROS cause lipid peroxidation and damage to cell membranes, leading to rapid cell death and the characteristic symptoms of herbicide damage, such as chlorosis and necrosis.

photosynthetic_electron_transport_inhibition cluster_psii Photosystem II (PSII) cluster_etc Electron Transport Chain cluster_psi Photosystem I (PSI) cluster_products Products P680 P680 Pheo Pheophytin P680->Pheo Light Energy Qa QA Pheo->Qa Qb QB (D1 Protein) Qa->Qb Cytb6f Cytochrome b6f Qb->Cytb6f Electron Flow ROS Reactive Oxygen Species (ROS) Qb->ROS Blocked e⁻ Flow Leads to PC Plastocyanin Cytb6f->PC ATP ATP Cytb6f->ATP Proton Gradient P700 P700 PC->P700 Fd Ferredoxin P700->Fd Light Energy NADPH NADPH Fd->NADPH This compound This compound This compound->Qb Inhibition

Caption: Inhibition of Photosynthetic Electron Transport by this compound.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The mechanism of action, involving the inhibition of Photosystem II, has also been elucidated and visualized. The information contained herein is intended to be a valuable resource for scientists and researchers engaged in the study and application of this compound. It is crucial to consult the original referenced sources and relevant safety data sheets (SDS) before handling this chemical.

The Rise and Retreat of a Photosynthesis Inhibitor: A Technical History of Buthidazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Historical Development and Discovery of Buthidazole as a Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted thiadiazole herbicide, emerged from the laboratories of Velsicol Chemical Corporation as a promising pre-emergence and early post-emergence herbicide for the control of a variety of broadleaf weeds and grasses in crops such as corn and sugarcane. Its primary mechanism of action involves the potent inhibition of photosynthetic electron transport within Photosystem II (PSII), a mode of action shared with other successful herbicide classes. Despite its initial promise, this compound is now largely considered obsolete. This technical guide delves into the historical development, discovery, and the core scientific principles underlying this compound's herbicidal activity. It provides a comprehensive overview of its mode of action, available efficacy data, and toxicological profile, alongside detailed experimental methodologies that would have been central to its development.

Historical Development and Discovery

Chemical Synthesis

While the specific, proprietary synthesis protocol for this compound developed by Velsicol is not publicly detailed, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of the 1,3,4-thiadiazole and imidazolidinone heterocyclic rings. The synthesis would likely involve a multi-step process.

A potential synthetic pathway could involve the following key steps:

  • Formation of the Thiadiazole Ring: The synthesis would likely begin with the construction of the 2-amino-5-tert-butyl-1,3,4-thiadiazole intermediate. This could be achieved through the cyclization of a thiosemicarbazide derivative with an appropriate carboxylic acid or its derivative.

  • Construction of the Imidazolidinone Ring: The second core component, the 4-hydroxy-1-methyl-2-imidazolidinone ring, could be synthesized from precursors such as an appropriately substituted urea or isocyanate.

  • Coupling of the Heterocyclic Rings: The final step would involve the coupling of the thiadiazole and imidazolidinone moieties to form the this compound molecule.

Mode of Action: Inhibition of Photosystem II

This compound's herbicidal efficacy stems from its ability to disrupt photosynthesis at the level of Photosystem II (PSII).[6] It acts as a potent inhibitor of the photosynthetic electron transport chain, a critical process for the conversion of light energy into chemical energy in plants.

The mechanism of inhibition occurs at two distinct sites on the PSII complex:

  • Primary Inhibition Site: The major site of action is on the reducing side of PSII, at the binding niche of the plastoquinone QB on the D1 protein.[7][8] By binding to this protein, this compound physically blocks the binding of plastoquinone, the native electron acceptor. This blockage halts the flow of electrons from the primary quinone acceptor (QA) to the plastoquinone pool, effectively shutting down the linear electron transport chain.[9]

  • Secondary Inhibition Site: Evidence also suggests a secondary, less potent, inhibition site on the oxidizing side of PSII, potentially interfering with the water-splitting complex.[7][8]

This disruption of electron flow leads to a cascade of events within the chloroplast:

  • Inhibition of ATP and NADPH Synthesis: The blockage of electron transport prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. The reduction of NADP+ to NADPH at the terminus of the electron transport chain is also halted.

  • Formation of Reactive Oxygen Species (ROS): The stalled electron transport chain leads to the accumulation of highly energetic molecules and the formation of triplet chlorophyll, which can react with molecular oxygen to produce singlet oxygen and other ROS.

  • Oxidative Damage: These ROS cause rapid oxidative damage to cellular components, including lipids, proteins, and pigments, leading to membrane leakage, chlorophyll bleaching (chlorosis), and ultimately, cell death (necrosis).

G cluster_PSII Photosystem II (PSII) cluster_Inhibition cluster_ETC Electron Transport Chain P680 P680 Pheo Pheophytin QA QA QB QB Site (D1 Protein) PQ_pool Plastoquinone Pool This compound This compound This compound->QB Blocks Electron Transport Cyt_b6f Cytochrome b6f PC Plastocyanin PSI Photosystem I

References

Buthidazole: A Technical Guide to Its Chemical Identity, Properties, and Herbicidal Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buthidazole is a selective herbicide belonging to the 1,3,4-thiadiazole class of chemicals. Historically used for the control of broadleaf weeds in various crops, its primary mechanism of action involves the disruption of photosynthetic processes in susceptible plants. This technical guide provides an in-depth overview of this compound's IUPAC nomenclature, chemical synonyms, physicochemical and toxicological properties, a representative synthetic pathway, an analytical methodology for its detection, and a detailed visualization of its mode of action at the molecular level.

IUPAC Nomenclature and Chemical Synonyms

The systematic and unambiguous identification of a chemical compound is crucial for scientific communication and regulatory purposes. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature for chemical compounds.

IUPAC Name: 3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one[1]

The racemic form of the molecule is denoted as: rac-(4R)-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one.

In addition to its formal IUPAC name, this compound is known by several other names and identifiers, which are frequently encountered in scientific literature, commercial products, and chemical databases.

Chemical Synonyms and Identifiers:

  • CAS Name: 3-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-imidazolidinone[1]

  • CAS Registry Number: 55511-98-3[1]

  • Common Name: this compound

  • Trade Name: Ravage

  • Other Identifiers: VEL-5026, Buthiazole[1]

Physicochemical and Toxicological Data

A comprehensive understanding of a compound's physical, chemical, and toxicological properties is essential for its safe handling, formulation, and assessment of its environmental and biological impact. The key properties of this compound are summarized in the table below.

PropertyValueReference
Physicochemical Properties
Molecular FormulaC₁₀H₁₆N₄O₂S[1]
Molecular Weight256.33 g/mol
Melting Point133-134 °C
pKa11.3
Water Solubility3.4 g/L (at 25 °C)
logP (Octanol-Water Partition Coefficient)1.16
Toxicological Data
Acute Oral LD₅₀ (Rat)1581 mg/kg

Experimental Protocols

Representative Synthesis of a 1,3,4-Thiadiazolyl-Thiazolidinone Derivative

Step 1: Synthesis of N-(substituted-phenyl)-2-(propan-2-ylidene)hydrazinecarbothioamide (Thiosemicarbazone)

  • A solution of a substituted aniline (0.1 mol) in ethanol (50 mL) is prepared.

  • To this solution, carbon disulfide (0.1 mol) and aqueous ammonia (0.1 mol) are added dropwise with constant stirring at a temperature maintained below 30°C.

  • The reaction mixture is stirred for 6 hours.

  • Acetone (0.1 mol) is then added, and the mixture is refluxed for 3 hours.

  • The resulting solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the thiosemicarbazone.

Step 2: Synthesis of 5-substituted-N-(propan-2-ylidene)-1,3,4-thiadiazol-2-amine

  • The thiosemicarbazone (0.05 mol) is dissolved in a minimal amount of ethanol.

  • A solution of concentrated sulfuric acid (5 mL) is added slowly with cooling.

  • The mixture is stirred for 30 minutes and then allowed to stand at room temperature for 5 hours.

  • The reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol.

Step 3: Synthesis of 2-(5-substituted-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one

  • A mixture of the 2-amino-1,3,4-thiadiazole derivative (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous sodium acetate (0.015 mol) in glacial acetic acid (20 mL) is refluxed for 8 hours.

  • The reaction mixture is cooled and poured into ice-cold water.

  • The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the final thiazolidinone derivative.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Pesticide Residue Analysis

The following protocol provides a general framework for the analysis of pesticide residues, including compounds structurally similar to this compound, in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Extraction:

  • A representative soil sample (e.g., 10 g) is accurately weighed into a centrifuge tube.

  • An appropriate internal standard is added to the sample.

  • The sample is extracted with a suitable organic solvent (e.g., acetonitrile or a mixture of acetone and hexane) using techniques such as sonication or accelerated solvent extraction (ASE).

  • The extract is centrifuged, and the supernatant is collected.

2. Clean-up:

  • The crude extract is subjected to a clean-up procedure to remove interfering co-extractives. This can be achieved using solid-phase extraction (SPE) with cartridges containing materials like graphitized carbon black (GCB), primary secondary amine (PSA), or C18.

  • The eluate from the SPE cartridge is collected and concentrated under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument) is used.

  • GC Column: A capillary column suitable for pesticide analysis, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is installed.

  • Injector: The injector is operated in splitless mode at a temperature of approximately 250°C.

  • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring specific m/z ions characteristic of this compound.

  • Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area of the target analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of this compound standards.

Mechanism of Action: Inhibition of Photosynthetic Electron Transport

This compound exerts its herbicidal effect by inhibiting photosynthesis at Photosystem II (PSII) within the chloroplasts of plant cells. Specifically, it disrupts the electron transport chain, a critical process for the conversion of light energy into chemical energy.

The following diagram illustrates the signaling pathway of photosynthetic electron transport and the site of inhibition by this compound.

Buthidazole_Mechanism_of_Action cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- Cyt_b6f Cytochrome b6f Complex PQ_pool->Cyt_b6f e- PC Plastocyanin Cyt_b6f->PC e- ATP_Synthase ATP Synthase Cyt_b6f->ATP_Synthase H+ gradient PSI Photosystem I (PSI) PC->PSI e- NADP_reductase NADP+ Reductase PSI->NADP_reductase e- NADP_reductase->ATP_Synthase NADPH This compound This compound This compound->Inhibition Inhibition->QB  Inhibits electron  transfer from QA to QB

Caption: this compound's herbicidal mechanism of action.

The process begins with the absorption of light by chlorophyll molecules in PSII, exciting an electron in the P680 reaction center. This high-energy electron is then transferred through a series of acceptor molecules, including pheophytin and a tightly bound plastoquinone molecule (QA). The electron is subsequently transferred to a second, more loosely bound plastoquinone molecule (QB). This compound binds to the D1 protein of the PSII reaction center, specifically at the QB binding site. This binding event physically blocks the transfer of electrons from QA to QB, thereby interrupting the entire photosynthetic electron transport chain. The blockage of electron flow leads to the accumulation of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the visible symptoms of herbicidal action.

Conclusion

This compound is a well-characterized herbicide with a specific mode of action targeting a fundamental process in plant biology. This technical guide has provided a comprehensive overview of its chemical identity, key physicochemical and toxicological properties, along with representative experimental protocols for its synthesis and analysis. The detailed visualization of its inhibitory effect on the photosynthetic electron transport chain offers a clear understanding of its herbicidal activity at the molecular level. This information serves as a valuable resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development.

References

A Comprehensive Review of Nitroimidazole Antimicrobials: Focus on Tinidazole and Metronidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive literature review of studies on Tinidazole and its parent compound, Metronidazole, nitroimidazole antimicrobials effective against anaerobic bacteria and protozoa. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of their mechanism of action, experimental protocols, and quantitative data from various studies.

Mechanism of Action

Tinidazole and Metronidazole are prodrugs that require activation within the microbial cell to exert their cytotoxic effects.[1] The mechanism of action involves the following key steps:

  • Cellular Uptake: The small, uncharged molecules of Tinidazole and Metronidazole passively diffuse across the cell membranes of anaerobic bacteria and protozoa.[1]

  • Reductive Activation: Inside the microorganism, the nitro group of the drug is reduced by low-redox-potential electron-transport proteins, such as ferredoxin or flavodoxin, which are characteristic of anaerobic metabolism.[1][2] This reduction process is highly efficient in anaerobic cells and less so in human cells, which accounts for the selective toxicity of the drugs.[3]

  • Formation of Reactive Intermediates: The reduction process generates highly reactive nitroso radicals and other cytotoxic intermediates.[1][3]

  • DNA Damage: These reactive intermediates interact with microbial DNA, causing a loss of helical structure, DNA strand breakage, and ultimately, inhibition of nucleic acid synthesis.[1][3] This extensive damage to the genetic material leads to microbial cell death.[3]

cluster_cell Microbial Cell Drug_Ext Tinidazole / Metronidazole (Extracellular) Drug_Int Drug (Intracellular) Drug_Ext->Drug_Int Passive Diffusion Activation Reductive Activation (by Ferredoxin) Drug_Int->Activation Radicals Reactive Nitro Radicals Activation->Radicals DNA Microbial DNA Radicals->DNA Interaction Damage DNA Strand Breakage & Inhibition of Synthesis DNA->Damage Death Cell Death Damage->Death

Mechanism of action for Tinidazole and Metronidazole.

Experimental Protocols

In Vitro Susceptibility Testing

A common method to determine the in vitro activity of Tinidazole and Metronidazole is the broth microdilution assay to determine the Minimal Inhibitory Concentration (MIC) or Minimal Lethal Concentration (MLC).

Protocol for Trichomonas vaginalis Susceptibility Testing:

  • Isolate Preparation: Clinical isolates of T. vaginalis are grown in a suitable medium, such as Diamond's medium, supplemented with serum.

  • Drug Dilution: Serial twofold dilutions of the drugs (Metronidazole and Tinidazole) are prepared in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized concentration of T. vaginalis trophozoites.

  • Incubation: The plates are incubated under anaerobic conditions at 37°C for 48 hours.

  • Determination of MIC/MLC: The MIC is the lowest concentration of the drug that inhibits the visible growth of the parasite. The MLC is determined by subculturing the contents of the wells with no visible growth onto fresh medium to find the lowest concentration that killed the parasites.[4]

Start Start Isolate Prepare T. vaginalis Isolates Start->Isolate Dilute Prepare Serial Drug Dilutions in Microtiter Plate Isolate->Dilute Inoculate Inoculate Plates with T. vaginalis Dilute->Inoculate Incubate Incubate Anaerobically (48h, 37°C) Inoculate->Incubate Read Read MIC (Inhibition of Growth) Incubate->Read Subculture Subculture from Wells with No Growth Read->Subculture Read_MLC Read MLC (Lowest Lethal Concentration) Subculture->Read_MLC End End Read_MLC->End

Workflow for in vitro susceptibility testing.

Quantitative Data

In Vitro Activity

The following tables summarize the in vitro activity of Metronidazole and Tinidazole against various microorganisms.

Table 1: In Vitro Activity against Trichomonas vaginalis

DrugIsolate TypeMLC (μg/mL)Reference
MetronidazoleSusceptible<50[5]
MetronidazoleResistant≥50[5]
TinidazoleSusceptible<6.3[5]
TinidazoleResistant≥6.3[5]

Table 2: In Vitro Activity against Anaerobic Bacteria (Bacteroides spp.)

DrugOrganismMIC (μg/mL)Reference
MetronidazoleB. fragilis1.0[6]
MetronidazoleB. distasonis1.0[6]
MetronidazoleB. thetaiotaomicron1.0[6]
MetronidazoleB. ovatus2.0[6]
Hydroxy-metaboliteB. fragilis1.0[6]
Hydroxy-metaboliteB. distasonis1.0[6]
Hydroxy-metaboliteB. thetaiotaomicron2.0[6]
Hydroxy-metaboliteB. ovatus2.0[6]

Pharmacokinetics

Pharmacokinetic parameters of Tinidazole and Metronidazole are crucial for determining appropriate dosing regimens.

Table 3: Pharmacokinetic Parameters in Healthy Adults

ParameterTinidazoleMetronidazoleReference
Bioavailability (oral) ~100%>90%[7][8]
Protein Binding 12%<20%[7][8]
Elimination Half-life (t½) 12-14 hours~8 hours[7][8]
Volume of Distribution (Vd) 0.63 - 0.65 L/kg0.51 - 1.1 L/kg[8][9]
Metabolism Hepatic (CYP3A4)Hepatic[7][8]
Excretion Urine (20-25% unchanged), Feces (12%)Urine (<12% unchanged), Feces[7][8]

Toxicology Studies

Preclinical toxicology studies are essential to evaluate the safety profile of a drug.

Acute Toxicity

Acute toxicity studies determine the effects of a single, high dose of a substance. The LD50 (Lethal Dose, 50%) is a common metric.

Table 4: Acute Oral Toxicity (LD50)

SpeciesTinidazole (mg/kg)Reference
Mouse>3,600[7]
Rat>2,000[7]
Subacute and Chronic Toxicity

These studies involve repeated dosing over a longer period to assess long-term effects.

No Observed Adverse Effect Level (NOAEL):

  • Tinidazole: In a 6-month oral toxicity study in rats, the NOAEL was determined to be 500 mg/kg/day.[10]

Key Toxicological Findings:

  • Metronidazole: At high doses (600 mg/kg), histopathological examination in rats revealed hyperplasia of the intestinal epithelium and alterations in the spleen and testis.[11]

  • Tinidazole: In rats, high doses (1,000 and 2,000 mg/kg/day) led to elevated liver weights and reduced testes and epididymis weights.[10] Maternal toxicity and fetal mortality were observed at 2,000 mg/kg in rats.[10]

Start Start: New Drug Candidate Acute Acute Toxicity Studies (Single High Dose) Start->Acute Subacute Subacute/Chronic Toxicity (Repeated Dosing) Start->Subacute Repro Reproductive & Developmental Toxicity Start->Repro LD50 Determine LD50 Acute->LD50 Safety Safety Profile Established LD50->Safety NOAEL Determine NOAEL Subacute->NOAEL NOAEL->Safety Terato Assess Teratogenicity Repro->Terato Terato->Safety

General workflow for preclinical toxicology studies.

References

Early Investigations of Buthidazole for Weed Management in Corn and Alfalfa: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early research on the herbicide buthidazole for weed control in corn (Zea mays) and alfalfa (Medicago sativa). It synthesizes findings on its efficacy, crop tolerance, and physiological effects, presenting key data in a structured format for comparative analysis. Detailed experimental methodologies are provided to facilitate replication and further investigation.

Core Findings: Efficacy and Crop Response

Early studies demonstrated this compound's potential as a selective herbicide, with its effectiveness contingent on application timing, dosage, and the specific crop. The primary mechanism of action for this compound is the inhibition of photosynthesis.[1][2]

This compound Effects on Corn

In corn, this compound's impact is highly dependent on the application method. Preemergence applications at rates of 0.56 and 1.12 kg/ha showed no significant effect on total corn photosynthesis up to 24 days after treatment.[3] However, a higher rate of 2.24 kg/ha resulted in photosynthetic inhibition as early as 12 days after application.[3] Conversely, postemergence applications of this compound at rates as low as 0.28 kg/ha inhibited total corn photosynthesis within 4 hours of treatment.[3] These applications also led to a reduction or prevention of starch accumulation in bundle sheath chloroplasts and caused ultrastructural disruptions in some mesophyll chloroplasts 24 hours after treatment.[3]

Field and greenhouse studies also explored the interaction of this compound with other herbicides. When applied as a preplant incorporated treatment, the acetanilide herbicide alachlor was found to antagonize this compound injury to corn.[4] This antagonistic effect was not observed with postemergence applications of this compound mixed with alachlor.[4]

This compound Effects on Alfalfa

Studies on 'Vernal' alfalfa indicated a tolerance to this compound. The selectivity between alfalfa and susceptible weeds like quackgrass appears to be related to the differential rate and type of metabolism of the herbicide.[5] In alfalfa, this compound is metabolized into five different metabolites.[5] One unidentified metabolite accounted for 40% of the detected radioactivity 6 days after root application, whereas in quackgrass, 87% of the radioactivity remained as unmetabolized this compound.[5] Both alfalfa and quackgrass rapidly absorb this compound through the roots and translocate it to the leaves.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early this compound research in corn and alfalfa.

Table 1: Effect of Preemergence this compound Application on Corn Photosynthesis

This compound Rate ( kg/ha )Time After Treatment (days)Effect on Total Photosynthesis
0.5624No effect
1.1224No effect
2.2412Inhibition observed

Data sourced from Weed Science, Volume 28, Issue 1.[3]

Table 2: Effect of Postemergence this compound Application on Corn Photosynthesis

This compound Rate ( kg/ha )Time After Treatment (hours)Effect on Total Photosynthesis
0.284Inhibition observed
0.564Inhibition observed
0.844Inhibition observed
1.124Inhibition observed

Data sourced from Weed Science, Volume 28, Issue 1.[3]

Table 3: Metabolism of 14C-Buthidazole in Alfalfa and Quackgrass (6 Days After Root Application)

SpeciesUnmetabolized 14C-Buthidazole (% of total radioactivity)Major Unidentified Metabolite (% of total radioactivity)
Alfalfa-40%
Quackgrass87%-

Data sourced from Weed Science, Volume 28, Issue 6.[5]

Experimental Protocols

Detailed methodologies from the cited studies are outlined below to provide a comprehensive understanding of the experimental conditions.

Photosynthesis and Respiration Measurement in Corn
  • Plant Material: Corn (Zea mays L. 'Pioneer 3780')

  • Preemergence Study:

    • This compound application rates: 0, 0.56, 1.12, and 2.24 kg/ha .

    • Measurements taken: 12, 18, and 24 days after treatment.

  • Postemergence Study:

    • Plant size: 30 cm tall.

    • This compound application rates: 0, 0.28, 0.56, 0.84, and 1.12 kg/ha .

    • Measurements taken: Before herbicide application and 4, 24, 48, and 96 hours after treatment.

  • Instrumentation: Total photosynthesis and dark respiration were measured using an infrared CO2 analyzer in an open air flow system.[3]

This compound Metabolism in Alfalfa and Quackgrass
  • Plant Material: 'Vernal' alfalfa (Medicago sativa L.) and quackgrass (Agropyron repens (L.) Beauv.).

  • Root Absorption Study:

    • Plants were grown in Hoagland's solution.

    • 14C-Buthidazole was added to the nutrient solution.

    • Plant tissues were harvested and analyzed for radioactivity at various time points.

  • Foliar Absorption Study:

    • A 5-μl droplet of 14C-Buthidazole was applied to the leaves.

    • Plants were harvested after 14 days to assess translocation.

  • Metabolite Analysis:

    • Leaf extracts were analyzed 6 days after treatment.

    • The herbicide and its metabolites were separated and quantified.[5]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and the metabolic pathway of this compound.

experimental_workflow_corn cluster_pre Preemergence Study cluster_post Postemergence Study pre_treat This compound Application (0, 0.56, 1.12, 2.24 kg/ha) pre_measure Measure Photosynthesis & Respiration (12, 18, 24 days) pre_treat->pre_measure post_treat This compound Application (0, 0.28, 0.56, 0.84, 1.12 kg/ha) post_measure Measure Photosynthesis & Respiration (4, 24, 48, 96 hours) post_treat->post_measure corn Corn Plants ('Pioneer 3780') corn->pre_treat corn->post_treat

Caption: Experimental workflow for assessing this compound's effect on corn.

buthidazole_metabolism cluster_alfalfa Alfalfa (Tolerant) cluster_quackgrass Quackgrass (Susceptible) buthidazole_alfalfa This compound metabolites Five Metabolites buthidazole_alfalfa->metabolites Rapid Metabolism buthidazole_quackgrass This compound unmetabolized Largely Unmetabolized (87% remains) buthidazole_quackgrass->unmetabolized Slow Metabolism root_uptake Root Uptake of this compound root_uptake->buthidazole_alfalfa root_uptake->buthidazole_quackgrass

Caption: Differential metabolism of this compound in alfalfa and quackgrass.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Buthidazole in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buthidazole is a herbicide belonging to the N-acylurea class of compounds. Monitoring its presence in environmental matrices such as soil and water is crucial to assess its environmental fate and potential impact. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document provides detailed application notes and protocols adapted from established analytical methods for other urea and triazinone herbicides with similar physicochemical properties. These protocols are intended to serve as a comprehensive starting point for method development and validation for the analysis of this compound.

The analytical workflows presented herein cover sample preparation from water and soil matrices using Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies, followed by instrumental analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflows

Buthidazole_Analysis_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Water Water Sample SPE Solid-Phase Extraction (SPE) Water->SPE for Water Samples Soil Soil Sample QuEChERS QuEChERS Extraction Soil->QuEChERS for Soil Samples HPLC HPLC-UV SPE->HPLC LCMS LC-MS/MS SPE->LCMS QuEChERS->LCMS GCMS GC-MS QuEChERS->GCMS Quant Quantification & Reporting HPLC->Quant LCMS->Quant GCMS->Quant

Caption: General experimental workflow for this compound analysis in environmental samples.

Sample Preparation Protocols

Water Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction and concentration of urea herbicides from water samples.

Materials:

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl) (optional, for increasing ionic strength)

  • SPE vacuum manifold

  • Glassware

Protocol:

  • Sample Pre-treatment:

    • Filter the water sample (1 L) through a 0.45 µm glass fiber filter to remove suspended solids.

    • Adjust the pH of the water sample to ~4 with HCl.[1]

    • (Optional) Add NaCl to a final concentration of 14.3% (w/v) to increase the ionic strength of the sample.[1]

  • SPE Cartridge Conditioning:

    • Wash the C18 SPE cartridge sequentially with 5 mL of acetonitrile, 5 mL of methanol, and 10 mL of deionized water. Do not allow the cartridge to dry out between conditioning steps.

  • Sample Loading:

    • Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge with two 5 mL aliquots of acetonitrile into a collection tube.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-UV or LC-MS/MS analysis.

SPE_Workflow Start Water Sample (1 L) Filter Filter (0.45 µm) Start->Filter Adjust_pH Adjust pH to ~4 Filter->Adjust_pH Condition Condition C18 SPE Cartridge Adjust_pH->Condition Load Load Sample Condition->Load Wash Wash with Deionized Water Load->Wash Dry Dry under Vacuum Wash->Dry Elute Elute with Acetonitrile Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase (1 mL) Evaporate->Reconstitute Analysis Inject for Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction of water samples.

Soil Sample Preparation using QuEChERS

This protocol is a modified QuEChERS method adapted for the extraction of triazinone and urea herbicides from soil samples.[2][3][4][5]

Materials:

  • Homogenizer

  • 50 mL centrifuge tubes

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge

  • Vortex mixer

Protocol:

  • Sample Extraction:

    • Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.

    • The extract is ready for LC-MS/MS or GC-MS analysis. For HPLC-UV, a solvent exchange to the mobile phase may be necessary.

QuEChERS_Workflow Start Soil Sample (10 g) Add_ACN Add 10 mL Acetonitrile Start->Add_ACN Vortex1 Vortex (1 min) Add_ACN->Vortex1 Add_Salts Add MgSO4 and NaCl Vortex1->Add_Salts Shake Shake (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (4000 rpm, 5 min) Shake->Centrifuge1 Transfer Transfer 1 mL Supernatant Centrifuge1->Transfer dSPE Add d-SPE sorbents (PSA, C18, MgSO4) Transfer->dSPE Vortex2 Vortex (30 s) dSPE->Vortex2 Centrifuge2 Centrifuge (10000 rpm, 2 min) Vortex2->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter Analysis Inject for Analysis Filter->Analysis

Caption: Workflow for QuEChERS extraction of soil samples.

Instrumental Analysis Protocols

HPLC-UV Method

This method is suitable for the quantification of this compound in less complex matrices or as a screening tool.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min[6]
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 210 nm[6]
LC-MS/MS Method

This method provides high sensitivity and selectivity for the analysis of this compound in complex environmental matrices.

ParameterCondition
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B in 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions To be determined by direct infusion of a this compound standard. As a starting point, monitor the protonated molecule [M+H]+ and its most abundant fragment ions.
GC-MS Method

For GC-MS analysis, derivatization of this compound may be necessary to improve its volatility and thermal stability. Phenylurea herbicides are often analyzed as their aniline derivatives.[1]

ParameterCondition
Column DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program 60°C (1 min hold), ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Mode Selected Ion Monitoring (SIM) of characteristic ions of the this compound derivative.

Quantitative Data Summary

The following tables summarize representative quantitative data adapted from studies on urea and triazinone herbicides. Disclaimer: These values are provided as a general guideline and should be experimentally determined and validated for this compound specifically.

Table 1: Representative Performance Data for this compound Analysis in Water Samples

Analytical MethodLOD (ng/L)LOQ (ng/L)Recovery (%)RSD (%)
HPLC-UV[6]820 - 12902500 - 400085 - 105< 15
LC-MS/MS[7]1 - 103 - 3070 - 120< 20
GC-MS (as derivative)[8][9]40 - 100120 - 30075 - 110< 15

Table 2: Representative Performance Data for this compound Analysis in Soil Samples

Analytical MethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
HPLC-UV[10]5015085 - 98< 15
LC-MS/MS[11]0.5 - 21.5 - 670 - 110< 20
GC-MS (as derivative)[12]1 - 53 - 1570 - 115< 20

Conclusion

The protocols and data presented in these application notes provide a robust framework for the development of analytical methods for the detection and quantification of this compound in environmental water and soil samples. While these methods are adapted from existing literature on structurally similar herbicides, they offer a strong starting point for researchers. It is imperative that any method based on this guidance be thoroughly validated in-house to ensure accuracy, precision, and reliability for the specific application and matrix of interest. This includes the determination of specific mass transitions for LC-MS/MS and GC-MS, as well as the establishment of method-specific limits of detection and quantification.

References

Developing a Protocol for Buthidazole Application in Greenhouse Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buthidazole is a selective herbicide primarily used for the pre-emergence control of various broadleaf weeds and grasses. Its mode of action involves the inhibition of photosynthetic electron transport.[1] Specifically, this compound binds to the D1 protein of the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. This binding blocks the electron flow, leading to a halt in CO2 fixation and the production of energy required for plant growth.[2][3] The ultimate phytotoxic effects are not solely due to the cessation of photosynthesis but also from the formation of highly reactive molecules that cause lipid and protein membrane damage, resulting in cellular leakage and rapid desiccation.[2][4]

These application notes provide a detailed protocol for conducting greenhouse studies to evaluate the efficacy and phytotoxicity of this compound. The protocols are designed to be adaptable for various plant species and research objectives.

Data Presentation

The following tables summarize hypothetical quantitative data from dose-response studies with this compound on various plant species. These tables are intended to serve as a template for presenting experimental results.

Table 1: Effect of this compound on Plant Height and Leaf Area of Different Weed Species 21 Days After Treatment (DAT)

This compound Concentration (g a.i./ha)Amaranthus retroflexus (Redroot Pigweed)Chenopodium album (Common Lambsquarters)Setaria viridis (Green Foxtail)
Plant Height (cm)
0 (Control)25.2 ± 1.822.5 ± 1.530.1 ± 2.1
5018.9 ± 1.315.8 ± 1.122.6 ± 1.6
10012.1 ± 0.99.7 ± 0.715.3 ± 1.1
2005.6 ± 0.44.1 ± 0.37.8 ± 0.6
4000 (Plant Death)0 (Plant Death)2.1 ± 0.2
Leaf Area (cm²)
0 (Control)150.7 ± 10.5135.2 ± 9.8180.4 ± 12.6
5098.0 ± 6.981.1 ± 5.7126.3 ± 8.8
10045.2 ± 3.232.4 ± 2.372.2 ± 5.1
20010.1 ± 0.77.9 ± 0.627.1 ± 1.9
4000 (Plant Death)0 (Plant Death)5.4 ± 0.4

Values are presented as mean ± standard error.

Table 2: Effect of this compound on Dry Biomass and Chlorophyll Content of Different Crop Species 21 Days After Treatment (DAT)

This compound Concentration (g a.i./ha)Zea mays (Corn)Glycine max (Soybean)Triticum aestivum (Wheat)
Dry Biomass ( g/plant )
0 (Control)15.8 ± 1.112.3 ± 0.910.5 ± 0.8
5014.2 ± 1.09.8 ± 0.78.1 ± 0.6
10012.5 ± 0.96.5 ± 0.55.3 ± 0.4
2009.8 ± 0.73.1 ± 0.22.1 ± 0.2
4006.2 ± 0.40 (Plant Death)0 (Plant Death)
Total Chlorophyll Content (mg/g fresh weight)
0 (Control)2.5 ± 0.22.8 ± 0.22.6 ± 0.2
502.3 ± 0.22.1 ± 0.11.9 ± 0.1
1002.0 ± 0.11.5 ± 0.11.3 ± 0.1
2001.6 ± 0.10.8 ± 0.10.6 ± 0.05
4001.1 ± 0.10 (Plant Death)0 (Plant Death)

Values are presented as mean ± standard error.

Experimental Protocols

Plant Material and Growth Conditions
  • Plant Species: Select target weed and crop species for the study.

  • Potting Medium: Use a consistent, well-drained potting medium appropriate for the selected plant species. A common mixture is a 2:1:1 ratio of peat moss, perlite, and vermiculite.

  • Pots: Use uniform pots (e.g., 10 cm diameter) with drainage holes.

  • Sowing: Sow a standardized number of seeds per pot at a consistent depth. After emergence, thin seedlings to a uniform number per pot (e.g., 2-3 seedlings).

  • Greenhouse Conditions: Maintain controlled environmental conditions.

    • Temperature: 25 ± 2°C during the day and 18 ± 2°C at night.

    • Photoperiod: 16-hour light and 8-hour dark cycle.

    • Light Intensity: Supplement natural light with artificial lighting to ensure a consistent photosynthetically active radiation (PAR) of approximately 400-500 µmol/m²/s.

    • Watering: Water pots as needed to maintain adequate soil moisture, avoiding waterlogged conditions.

This compound Application
  • Formulation: Use a commercially available formulation of this compound or a technical grade standard dissolved in an appropriate solvent.[5] A soluble concentrate (SL) is a common formulation type.[4]

  • Dose-Response Range: Establish a range of this compound concentrations to be tested. A logarithmic series of doses is recommended to effectively capture the dose-response relationship. For example: 0 (control), 50, 100, 200, 400, and 800 g active ingredient (a.i.) per hectare.

  • Spray Solution Preparation:

    • Calculate the amount of this compound needed for each concentration based on the spray volume and the area to be treated.

    • Fill the spray tank with half the required volume of water.

    • With agitation, add the calculated amount of this compound.[6]

    • If using an adjuvant, add it to the tank according to the manufacturer's recommendations. Adjuvants like non-ionic surfactants can improve herbicide efficacy.[7][8][9]

    • Add the remaining water to reach the final spray volume.[6]

  • Application:

    • Timing: Apply this compound at the appropriate plant growth stage, for example, at the 2-3 leaf stage for post-emergence applications.[10]

    • Equipment: Use a calibrated greenhouse track sprayer equipped with a flat-fan nozzle (e.g., TeeJet 8002EVS) to ensure uniform application.[11]

    • Spray Volume: A typical spray volume for greenhouse trials is 200-400 L/ha.[12][13]

    • Pressure: Maintain a constant pressure (e.g., 200-300 kPa) during application.[12]

    • Nozzle Height: Keep the nozzle at a consistent height above the plant canopy (e.g., 50 cm) to ensure uniform coverage.[3]

  • Experimental Design:

    • Arrange the pots in a randomized complete block design with at least four replications per treatment to minimize the effects of environmental gradients within the greenhouse.[11]

Data Collection and Analysis
  • Phytotoxicity Assessment: Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT) using a scale of 0 to 100%, where 0 = no injury and 100 = plant death. Symptoms of phytotoxicity from photosystem II inhibitors include chlorosis (yellowing) starting from the leaf margins and progressing inwards, followed by necrosis (browning and tissue death).[2][3][14][15][16][17][18]

  • Quantitative Measurements (at 21 DAT):

    • Plant Height: Measure the height of each plant from the soil surface to the apical meristem.

    • Leaf Area: Excise all leaves from each plant and measure the total leaf area using a leaf area meter.

    • Biomass: Harvest the above-ground plant material, place it in a labeled paper bag, and dry it in an oven at 70°C for 72 hours or until a constant weight is achieved. Record the dry weight.

    • Chlorophyll Content: Extract chlorophyll from a known weight of fresh leaf tissue using a solvent like acetone or ethanol and measure the absorbance spectrophotometrically. Calculate the total chlorophyll content.

    • Photosynthetic Efficiency (Optional): Measure the maximum quantum yield of PSII (Fv/Fm) using a chlorophyll fluorometer on dark-adapted leaves. A decrease in Fv/Fm indicates stress on the photosynthetic apparatus.[19][20][21][22]

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments. For dose-response data, fit the data to a log-logistic model to calculate the effective dose required to cause a 50% reduction in the measured parameter (ED50).[23][24][25][26][27]

Signaling Pathways and Experimental Workflows

Buthidazole_Application_Workflow cluster_prep Preparation cluster_app Application cluster_data Data Collection cluster_analysis Analysis A Planting & Germination B Seedling Thinning A->B Uniform Seedling Number D This compound Application (Track Sprayer) B->D C Preparation of this compound Solutions C->D E Visual Phytotoxicity Assessment (3, 7, 14, 21 DAT) D->E Time F Plant Height & Leaf Area Measurement (21 DAT) D->F Time G Biomass & Chlorophyll Measurement (21 DAT) D->G Time H Photosynthetic Efficiency (Fv/Fm) (Optional) D->H Time I Statistical Analysis (ANOVA, Dose-Response) E->I F->I G->I H->I

Experimental workflow for this compound application in greenhouse studies.

Buthidazole_Signaling_Pathway cluster_psii Photosystem II (Thylakoid Membrane) cluster_downstream Downstream Effects Light Light Energy P680 P680 Light->P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA Pheo->QA QB QB (D1 Protein) QA->QB Plastoquinone Plastoquinone Pool QB->Plastoquinone Blocked by this compound ROS Reactive Oxygen Species (ROS) Production QB->ROS Leads to This compound This compound This compound->QB LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation MembraneDamage Membrane Damage & Leakage LipidPeroxidation->MembraneDamage CellDeath Cell Death MembraneDamage->CellDeath

Simplified signaling pathway of this compound's mode of action.

References

Buthidazole as an analytical standard for herbicide residue testing

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Buthidazole is a selective herbicide belonging to the thiadiazole class of chemicals. It is primarily used for the control of broadleaf weeds in various agricultural settings. As with any pesticide, monitoring its residue levels in environmental samples and agricultural commodities is crucial to ensure food safety and environmental protection. The use of a well-characterized analytical standard is paramount for accurate and reliable quantification of this compound residues. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in herbicide residue testing, intended for researchers, scientists, and professionals in drug and pesticide development.

Mechanism of Action: Inhibition of Photosynthesis

This compound acts as a potent inhibitor of photosynthesis in susceptible plant species. Its primary mode of action is the disruption of the photosynthetic electron transport chain within Photosystem II (PSII), a key protein complex located in the thylakoid membranes of chloroplasts.

This compound binds to the D1 protein, a core component of the PSII reaction center. This binding occurs at or near the binding site of plastoquinone (PQ), the native electron acceptor. By occupying this site, this compound effectively blocks the transfer of electrons from the primary electron acceptor (QA) to PQ. This interruption of the electron flow halts the production of ATP and NADPH, the energy and reducing power essential for carbon fixation and subsequent plant growth. The blockage also leads to the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the visible symptoms of chlorosis and necrosis in the plant. A secondary, less pronounced, site of inhibition has also been reported on the oxidizing side of Photosystem II.

Buthidazole_Mechanism cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) D1 D1 Protein PQ_pool Plastoquinone (PQ) Pool D1->PQ_pool e- Inhibition Inhibition Electron_Flow Electron Flow This compound This compound This compound->D1 Binds to Inhibition->PQ_pool Blocks e- transfer ROS Reactive Oxygen Species (ROS) Generation Inhibition->ROS Leads to Plant_Death Plant Cell Death (Chlorosis, Necrosis) ROS->Plant_Death Causes

Caption: Mechanism of this compound as a photosynthesis inhibitor.

Analytical Methodology: Quantification of this compound Residues

The accurate determination of this compound residues in various matrices such as soil, water, and crops is essential for regulatory compliance and risk assessment. The recommended analytical technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and robustness. A common and effective sample preparation procedure is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Experimental Protocol: this compound Residue Analysis using QuEChERS and LC-MS/MS

This protocol provides a general framework for the analysis of this compound in a representative crop matrix (e.g., corn). Method validation should be performed for each specific matrix of interest.

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Syringe filters (0.22 µm)

2. Sample Preparation (QuEChERS)

  • Homogenize a representative sample of the crop matrix.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of ACN.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salt packet.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer an aliquot of the ACN supernatant to a d-SPE tube containing the appropriate sorbents.

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).

  • Flow Rate: A typical flow rate of 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor at least two specific multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation. The transitions should be optimized by infusing a standard solution of this compound into the mass spectrometer.

4. Quantification

  • Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of the this compound analytical standard.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Homogenization 1. Sample Homogenization Extraction 2. Extraction with Acetonitrile & Salts Homogenization->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 dSPE 4. Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Filtration 6. Filtration Centrifugation2->Filtration LC_Separation 7. LC Separation (C18 Column) Filtration->LC_Separation Inject MS_Detection 8. MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification 9. Quantification (Matrix-Matched Calibration) MS_Detection->Quantification

Caption: Experimental workflow for this compound residue analysis.

Data Presentation: Performance of the Analytical Method

The validation of the analytical method is crucial to ensure the reliability of the results. The following table summarizes typical performance data for the analysis of this compound in various matrices using a validated LC-MS/MS method. It is important to note that these values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions. A full method validation should be performed by the end-user.

ParameterSoilWaterCorn (Grain)
Limit of Detection (LOD) 0.5 µg/kg0.01 µg/L1.0 µg/kg
Limit of Quantitation (LOQ) 1.5 µg/kg0.05 µg/L3.0 µg/kg
Linearity (r²) >0.99>0.99>0.99
Recovery (%) 85 - 10590 - 11080 - 100
Precision (RSD %) < 15< 10< 15

Disclaimer: The information provided in these application notes is intended for guidance and informational purposes only. It is the responsibility of the end-user to verify and validate all methods and protocols for their specific applications and to comply with all applicable regulations.

Application Notes and Protocols for Laboratory Bioassays to Determine Buthidazole Phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting laboratory bioassays to determine the phytotoxicity of buthidazole, a herbicide that acts by inhibiting photosynthesis. The following sections offer guidance on experimental design, data interpretation, and visualization of key processes.

Application Notes

Introduction

This compound is a pre- and post-emergent herbicide belonging to the triazinone family. Its primary mode of action is the inhibition of photosynthesis in susceptible plant species.[1] Laboratory bioassays are essential for quantifying the phytotoxic effects of this compound on target and non-target plants, determining dose-response relationships, and understanding its environmental impact. These assays are crucial in herbicide development, risk assessment, and in studying the mechanisms of herbicide resistance.

Principle of the Bioassay

The bioassays described herein are based on the principle of exposing selected plant species to a range of this compound concentrations under controlled laboratory conditions. The phytotoxic effects are quantified by measuring specific endpoints, such as the inhibition of seed germination, root and shoot elongation for terrestrial plants, and the reduction in frond number and growth rate for aquatic plants. These endpoints are then used to determine key toxicological parameters, most notably the half-maximal effective concentration (EC50), which is the concentration of this compound that causes a 50% reduction in a measured growth parameter. Root elongation is often considered a more sensitive endpoint than seed germination for assessing phytotoxicity.[2][3]

Applications

  • Herbicide Efficacy and Selectivity: Determining the effective concentrations of this compound for controlling target weed species while assessing its safety for non-target crops.

  • Environmental Risk Assessment: Evaluating the potential impact of this compound on non-target terrestrial and aquatic plants, which is a critical component of environmental safety assessments required by regulatory agencies like the EPA and under OECD guidelines.[1][4][5]

  • Resistance Management: Studying the dose-response of suspected herbicide-resistant plant populations to this compound.

  • Mechanism of Action Studies: Investigating the physiological and biochemical effects of this compound on plant growth and development.

Data Presentation

The quantitative data obtained from this compound phytotoxicity bioassays should be summarized to facilitate comparison and interpretation. The following table provides a template for presenting such data. Note that specific EC50 values for this compound are not widely available in the public literature and should be determined experimentally.

Plant SpeciesBioassay TypeEndpointThis compound Concentration (M)Observed EffectEC50 (M)Reference
Chlorella vulgarisAquatic (Algae)Photosynthetic Electron Transport1 x 10⁻⁶79% increase in fluorescence (5 min exposure)Not Determined[2]
Chlorella vulgarisAquatic (Algae)Postluminescence1 x 10⁻⁶15-69% inhibition (5-60 min exposure)Not Determined[2]
Lemna minor (Duckweed)AquaticFrond Number InhibitionTo be determined-To be determined-
Lactuca sativa (Lettuce)TerrestrialSeed Germination InhibitionTo be determined-To be determined-
Lactuca sativa (Lettuce)TerrestrialRoot Elongation InhibitionTo be determined-To be determined-
Zea mays (Corn)TerrestrialSeedling Emergence & BiomassTo be determined-To be determined-
Sorghum saccharatumTerrestrialRoot and Shoot Growth InhibitionTo be determined-To be determined-

Experimental Protocols

The following are detailed protocols for conducting terrestrial and aquatic plant bioassays to determine this compound phytotoxicity. It is recommended to perform a preliminary range-finding study to determine the appropriate concentration range of this compound for the definitive tests. Based on available data, a starting concentration of around 1 x 10⁻⁶ M can be considered for aquatic systems.[2]

Protocol 1: Terrestrial Plant Seed Germination and Root Elongation Bioassay

This protocol is adapted from general phytotoxicity testing guidelines and is suitable for small-seeded terrestrial plants like lettuce (Lactuca sativa) or radish (Raphanus sativus).

Materials:

  • This compound stock solution (analytical grade)

  • Certified seeds of the selected test species (e.g., Lactuca sativa)

  • Petri dishes (9 cm diameter) with sterile filter paper

  • Sterile deionized water

  • Incubator or growth chamber with controlled temperature and light

  • Graduated cylinders and pipettes

  • Digital caliper or ruler

Procedure:

  • Preparation of Test Solutions: Prepare a series of this compound concentrations by serial dilution of the stock solution in sterile deionized water. A logarithmic series of at least five concentrations is recommended (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M). Include a negative control (deionized water only).

  • Test Setup:

    • Place one sterile filter paper disc into each Petri dish.

    • Pipette 5 mL of the respective test solution or control onto the filter paper, ensuring it is evenly moistened.

    • Place 20 seeds of the test plant species, evenly spaced, onto the filter paper in each Petri dish.

    • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubation:

    • Place the Petri dishes in a growth chamber or incubator.

    • Maintain a constant temperature (e.g., 24 ± 2°C) and a defined light/dark cycle (e.g., 16h light / 8h dark).

  • Data Collection:

    • After a predetermined period (e.g., 72 to 120 hours), count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.

    • Carefully remove the seedlings and measure the length of the primary root of each germinated seed using a digital caliper or ruler.

  • Data Analysis:

    • Calculate the germination percentage for each concentration and the control.

    • Calculate the average root length for each replicate.

    • Express the germination and root length for each treatment as a percentage of the control.

    • Plot the percentage inhibition of root elongation against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 value for root elongation inhibition using a suitable statistical software package with non-linear regression analysis.

Protocol 2: Aquatic Plant Bioassay with Lemna minor (Duckweed)

This protocol follows general guidelines for aquatic macrophyte toxicity testing (e.g., OECD Guideline 221).

Materials:

  • This compound stock solution

  • Axenic culture of Lemna minor

  • Sterile growth medium (e.g., Steinberg medium or 20X AAP medium)

  • Sterile glass beakers or flasks (e.g., 100 mL)

  • Growth chamber with controlled temperature, light intensity, and photoperiod

  • Microscope or magnifying glass

  • Forceps

Procedure:

  • Preparation of Test Solutions: Prepare the desired concentrations of this compound in the sterile growth medium. Ensure the final concentration of any solvent used to dissolve this compound is minimal and non-toxic (a solvent control should be included if necessary).

  • Test Initiation:

    • Dispense a fixed volume (e.g., 50 mL) of each test solution and the control medium into replicate test vessels (at least three replicates per concentration).

    • From a healthy, exponentially growing stock culture, select colonies of Lemna minor with 2-3 fronds.

    • Transfer a set number of colonies (e.g., 3 colonies, totaling 6-9 fronds) into each test vessel.

  • Incubation:

    • Place the test vessels in a growth chamber under controlled conditions (e.g., 24 ± 2°C, continuous illumination with a light intensity of 80-120 µE/m²/s).

    • Randomize the position of the vessels daily to minimize spatial variations in light and temperature.

  • Data Collection:

    • At the end of the test period (typically 7 days), count the total number of fronds in each vessel.

    • Optionally, the fresh or dry weight of the fronds can also be determined as an endpoint.

  • Data Analysis:

    • Calculate the average growth rate for each concentration and the control using the formula: Growth Rate (r) = [ln(Final Frond Number) - ln(Initial Frond Number)] / time (days)

    • Calculate the percent inhibition of the growth rate for each treatment relative to the control.

    • Plot the percent inhibition of the growth rate against the logarithm of the this compound concentration.

    • Determine the EC50 value for growth rate inhibition using non-linear regression analysis.

Mandatory Visualization

This compound's Mechanism of Action: Inhibition of Photosystem II

This compound disrupts the photosynthetic electron transport chain in the chloroplasts of susceptible plants. It binds to the D1 quinone-binding protein within Photosystem II (PSII), thereby blocking the binding of plastoquinone (PQ).[6] This interruption halts the flow of electrons, preventing the production of ATP and NADPH necessary for CO₂ fixation. The blockage also leads to the formation of reactive oxygen species, causing rapid cellular damage, which manifests as chlorosis and necrosis.[1]

Buthidazole_Pathway cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB D1 Protein (QB site) QA->QB e- PQ Plastoquinone (PQ) QB->PQ e- transfer ETC To Electron Transport Chain PQ->ETC This compound This compound This compound->QB Blocks PQ binding Light Light Energy Light->P680 Excites Inhibition Inhibition

Caption: this compound inhibits photosynthesis by blocking electron transport at Photosystem II.

Experimental Workflow for this compound Phytotoxicity Bioassay

The following diagram outlines the key steps involved in conducting a laboratory bioassay to determine the phytotoxicity of this compound on terrestrial plants.

Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Bioassay Setup cluster_incubation 3. Incubation cluster_data 4. Data Collection & Analysis prep_solutions Prepare this compound Test Solutions (Concentration Gradient) setup_petri Dispense Solutions into Petri Dishes with Filter Paper prep_solutions->setup_petri prep_seeds Select & Surface Sterilize Test Plant Seeds seed_plating Plate Seeds (e.g., 20 seeds/dish) prep_seeds->seed_plating setup_petri->seed_plating incubation Incubate under Controlled Conditions (Light, Temp.) for 72-120 hours seed_plating->incubation measure_germ Measure Seed Germination (%) incubation->measure_germ measure_root Measure Root Elongation (mm) incubation->measure_root data_analysis Calculate % Inhibition & Generate Dose-Response Curve measure_germ->data_analysis measure_root->data_analysis calc_ec50 Determine EC50 Value data_analysis->calc_ec50

Caption: Workflow for a terrestrial plant phytotoxicity bioassay with this compound.

References

Application Notes and Protocols: Investigating the Effects of Buthidazole on Corn (Zea mays) Photosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Buthidazole is a pre- and post-emergence herbicide known to impact plant metabolism, including the vital process of photosynthesis. In corn (Zea mays), this compound has been shown to inhibit total photosynthesis, particularly at higher concentrations. The primary mechanism of action involves the inhibition of photosynthetic electron transport.[1][2] Specifically, this compound's major site of inhibition is on the reducing side of photosystem II (PSII), similar to the action of herbicides like diuron and atrazine.[2][3] A secondary inhibition site has also been identified on the oxidizing side of PSII.[2] These disruptions in the photosynthetic apparatus can lead to reduced starch accumulation in bundle sheath chloroplasts and ultrastructural damage to mesophyll chloroplasts.[1]

These application notes provide detailed protocols for researchers to systematically study the effects of this compound on the photosynthetic machinery of corn. The methodologies cover a range of techniques from gas exchange measurements to chlorophyll fluorescence analysis, enabling a comprehensive assessment of the herbicide's impact.

Data Presentation: Summary of Quantitative Data

The following tables are designed for the systematic recording and comparison of quantitative data obtained from the experimental protocols outlined below.

Table 1: Photosynthetic Gas Exchange Parameters in Corn Leaves Treated with this compound.

This compound Concentration ( kg/ha )Net Photosynthetic Rate (A) (μmol CO₂ m⁻² s⁻¹)Stomatal Conductance (gs) (mol H₂O m⁻² s⁻¹)Intercellular CO₂ Concentration (Ci) (μmol mol⁻¹)Transpiration Rate (E) (mmol H₂O m⁻² s⁻¹)
0 (Control)
0.28
0.56
0.84
1.12
2.24

Table 2: Chlorophyll Fluorescence Parameters in Corn Leaves Treated with this compound.

This compound Concentration ( kg/ha )Minimal Fluorescence (F₀)Maximal Fluorescence (Fm)Maximal Variable Fluorescence (Fv = Fm - F₀)Maximum Quantum Yield of PSII (Fv/Fm)
0 (Control)
0.28
0.56
0.84
1.12
2.24

Table 3: Photosynthetic Pigment Content in Corn Leaves Treated with this compound.

This compound Concentration ( kg/ha )Chlorophyll a (mg/g FW)Chlorophyll b (mg/g FW)Total Chlorophyll (mg/g FW)Carotenoids (mg/g FW)
0 (Control)
0.28
0.56
0.84
1.12
2.24

Experimental Protocols

Plant Material and Growth Conditions
  • Plant Species: Zea mays L. (select a common and well-characterized cultivar, e.g., 'Pioneer 3780').

  • Growth Medium: A standard potting mix or hydroponic solution.

  • Growth Conditions: Maintain plants in a controlled environment chamber or greenhouse with a 16/8 hour light/dark cycle, a temperature of 25/20°C (day/night), and a relative humidity of 60-70%.[4] Provide a constant light intensity of approximately 210 μmol m⁻² s⁻¹ during the light period.[4]

  • Plant Age: Use corn seedlings at a consistent developmental stage, for instance, the V3-V4 stage (3-4 collared leaves), for post-emergence treatments.[5]

This compound Treatment
  • Herbicide Formulation: Use a commercial formulation of this compound or a technical grade standard dissolved in an appropriate solvent.

  • Application:

    • Pre-emergence: Apply the specified rates of this compound to the soil surface immediately after planting.

    • Post-emergence: Apply this compound as a foliar spray to corn seedlings at the desired growth stage.[1] Ensure uniform coverage of the foliage.

  • Concentrations: Based on previous studies, a range of concentrations from 0.28 to 2.24 kg/ha can be used to observe varying degrees of photosynthetic inhibition.[1] A control group treated with only the carrier solvent (e.g., water) should always be included.

Protocol 1: Measurement of Photosynthetic Gas Exchange

This protocol measures key photosynthetic parameters related to CO₂ uptake and water transpiration.

  • Materials:

    • Portable photosynthesis system (e.g., LI-6400XT, LI-COR Biosciences).

    • Corn plants treated with this compound and control plants.

  • Methodology:

    • Allow the portable photosynthesis system to warm up and calibrate according to the manufacturer's instructions.

    • Set the environmental conditions within the leaf cuvette to match the growth conditions (e.g., light intensity, CO₂, temperature).

    • Select the youngest fully expanded leaf of a treated and a control plant.

    • Clamp the leaf into the cuvette, ensuring it covers the entire area.

    • Allow the readings to stabilize (typically 2-5 minutes).

    • Record the net photosynthetic rate (A), stomatal conductance (gs), intercellular CO₂ concentration (Ci), and transpiration rate (E).

    • Repeat the measurements on at least 3-5 replicate plants per treatment group.

    • Measurements can be taken at various time points after treatment (e.g., 4, 24, 48, and 96 hours) to assess the time-course of the effect.[1]

Protocol 2: Chlorophyll a Fluorescence Measurement

This non-invasive technique provides insights into the efficiency of photosystem II (PSII) photochemistry.

  • Materials:

    • Modulated chlorophyll fluorometer (e.g., MINI-PAM, Walz; or FluorPen, Photon Systems Instruments).[4][6]

    • Leaf clips.

    • Corn plants treated with this compound and control plants.

  • Methodology:

    • Dark-adapt the leaves of treated and control plants for at least 30 minutes using leaf clips. This ensures that all reaction centers of PSII are open.

    • Place the fiber optic probe of the fluorometer perpendicular to the leaf surface.

    • Measure the minimal fluorescence (F₀) by applying a weak measuring light.

    • Apply a saturating pulse of high-intensity light (e.g., >3000 μmol m⁻² s⁻¹ for ~1 second) to transiently close all PSII reaction centers and measure the maximal fluorescence (Fm).

    • The fluorometer software will automatically calculate the maximal variable fluorescence (Fv = Fm - F₀) and the maximum quantum yield of PSII (Fv/Fm).

    • Repeat the measurements on at least 3-5 replicate plants per treatment group. A decrease in the Fv/Fm ratio is an indicator of photoinhibitory damage.[5][7]

Protocol 3: Photosynthetic Pigment Quantification

This protocol determines the concentration of chlorophylls and carotenoids in the leaf tissue.

  • Materials:

    • Spectrophotometer.

    • Mortar and pestle.

    • Centrifuge.

    • 80% Acetone.

    • Quartz cuvettes.

    • Fresh leaf tissue from treated and control plants.

  • Methodology:

    • Harvest a known weight (e.g., 0.1 g) of fresh leaf tissue.

    • Grind the tissue in a mortar and pestle with a small volume of 80% acetone until it is completely homogenized.

    • Transfer the homogenate to a centrifuge tube and rinse the mortar and pestle with additional 80% acetone to ensure all pigment is collected. Bring the final volume to a known amount (e.g., 10 mL).

    • Centrifuge the extract at 5000 x g for 10 minutes to pellet the cell debris.

    • Transfer the supernatant to a clean tube.

    • Measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm using the spectrophotometer, with 80% acetone as a blank.

    • Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using the following equations (for 80% acetone):

      • Chlorophyll a (mg/L) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

      • Chlorophyll b (mg/L) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

      • Total Carotenoids (mg/L) = (1000(A₄₇₀) - 1.82(Chl a) - 85.02(Chl b)) / 198

    • Express the pigment content on a fresh weight basis (mg/g FW). Decreased chlorophyll content can be an indicator of herbicide-induced damage.[7][8]

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_measurements Photosynthetic Analysis cluster_data Data Processing cluster_output Results plant_growth Corn (Zea mays) Growth (Controlled Environment) treatment This compound Application (Pre- or Post-emergence) plant_growth->treatment gas_exchange Gas Exchange Measurement (Photosynthesis System) treatment->gas_exchange Time-course measurements chlorophyll_fluorescence Chlorophyll a Fluorescence (Fluorometer) treatment->chlorophyll_fluorescence Time-course measurements pigment_analysis Pigment Quantification (Spectrophotometer) treatment->pigment_analysis Time-course measurements data_collection Data Collection & Tabulation gas_exchange->data_collection chlorophyll_fluorescence->data_collection pigment_analysis->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis interpretation Interpretation of this compound's Effect on Photosynthesis statistical_analysis->interpretation

Caption: Experimental workflow for studying this compound's effect on corn photosynthesis.

Photosynthetic_Electron_Transport_Chain cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f Complex cluster_PSI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo QA QA Pheo->QA QB QB QA->QB Cytb6f Cyt b6f QB->Cytb6f Buthidazole_primary This compound (Primary Inhibition Site) QB->Buthidazole_primary OEC Oxygen Evolving Complex (OEC) OEC->P680 O2 O₂ + 4H⁺ OEC->O2 Buthidazole_secondary This compound (Secondary Inhibition Site) OEC->Buthidazole_secondary H2O 2H₂O H2O->OEC P700 P700 Cytb6f->P700 Fd Ferredoxin (Fd) P700->Fd FNR FNR Fd->FNR NADPH NADPH FNR->NADPH NADP NADP⁺ + H⁺ NADP->FNR

References

Troubleshooting & Optimization

Optimizing mobile phase for Buthidazole separation in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Buthidazole Analysis by RP-HPLC

Welcome to the technical support center for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize your mobile phase and achieve reliable, high-quality separations.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of this compound, offering systematic solutions.

Problem: Poor Peak Shape (Tailing or Fronting)

  • Q1: My this compound peak is tailing. What are the common causes and solutions?

    • A1: Peak tailing is a common issue in HPLC. Potential causes include secondary interactions between the analyte and the stationary phase, column contamination, or mismatched solvent strength between the sample solvent and the mobile phase. To resolve this, consider the following:

      • Adjust Mobile Phase pH: this compound's structure suggests it may have ionizable functional groups. Operating the mobile phase at a pH that ensures this compound is in a single, non-ionized form can significantly improve peak shape. Using a buffer is crucial to maintain a stable pH.

      • Use a Deactivated Column: Employ a high-purity, end-capped C18 or C8 column to minimize silanol interactions, which are a primary cause of tailing for basic compounds.

      • Check for Contamination: Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, the column may need to be replaced.[1]

      • Match Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.

  • Q2: I am observing peak fronting for this compound. What should I do?

    • A2: Peak fronting is often caused by column overload or a sample solvent that is significantly stronger than the mobile phase.

      • Reduce Sample Concentration: Try injecting a more dilute sample to see if the peak shape improves.

      • Modify Sample Solvent: As with peak tailing, dissolve your sample in the mobile phase or a weaker solvent to ensure proper focusing of the analyte band at the head of the column.

Problem: Inconsistent Retention Times

  • Q3: The retention time for this compound is drifting or shifting between injections. How can I stabilize it?

    • A3: Retention time variability can compromise the reliability of your analysis. The issue often lies with the mobile phase preparation or the HPLC system itself.

      • Ensure Proper Mobile Phase Preparation: The mobile phase should be prepared fresh daily, filtered through a 0.45 µm membrane filter, and thoroughly degassed using sonication or vacuum degassing.[2] Inconsistent mobile phase composition is a leading cause of retention time shifts.

      • Use a Buffered Mobile Phase: Small shifts in pH can alter the ionization state of this compound, affecting its retention. Incorporating a buffer (e.g., phosphate or acetate) will stabilize the pH and lead to more reproducible results.[3]

      • Check for Leaks and Pump Issues: Inspect the HPLC system for any leaks, particularly around fittings and seals. Ensure the pump is delivering a constant, pulse-free flow. Irregularities in pump components, such as worn pistons or malfunctioning check valves, can cause fluctuations.

      • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A drifting baseline is often an indicator of an unequilibrated column.

Problem: Poor Resolution

  • Q4: I am unable to separate this compound from an impurity or another analyte. How can I improve the resolution?

    • A4: Improving resolution requires optimizing the selectivity and efficiency of your chromatographic system.

      • Optimize Organic Modifier Percentage: The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is a critical parameter.[3] To increase the retention of this compound and potentially improve its separation from earlier eluting peaks, decrease the percentage of the organic modifier. Conversely, to decrease retention, increase the organic content.

      • Change the Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using one, switching to the other may alter the elution order and improve the separation of co-eluting peaks.

      • Adjust the Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, although this will also increase the analysis time.[3]

      • Modify Mobile Phase pH: Adjusting the pH can change the polarity and retention of ionizable analytes, which can be a powerful tool for improving selectivity.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting mobile phase for this compound separation on a C18 column?

    • A1: A common starting point for a reverse-phase separation of a moderately polar compound like this compound is a mixture of an aqueous buffer and an organic solvent. A good initial mobile phase could be a 50:50 (v/v) mixture of acetonitrile and a 20 mM phosphate buffer with the pH adjusted to a value between 3 and 7. From there, you can optimize the ratio based on the initial results.

  • Q2: Why is pH control important for the mobile phase in this compound analysis?

  • Q3: Should I use acetonitrile or methanol as the organic solvent?

    • A3: Both acetonitrile and methanol are commonly used organic modifiers in reverse-phase HPLC. Acetonitrile generally offers lower viscosity and higher efficiency, often resulting in sharper peaks and lower backpressure. Methanol, on the other hand, can offer different selectivity, which may be advantageous for separating this compound from specific impurities. The choice between the two often comes down to empirical testing to see which provides the better separation for your specific sample matrix.

  • Q4: How does the buffer concentration affect the separation?

    • A4: The buffer concentration should be sufficient to maintain a constant pH but not so high as to cause precipitation, especially when mixed with the organic solvent. A concentration in the range of 20-50 mM is typically effective. Higher buffer concentrations can sometimes improve peak shape but may also increase the overall viscosity of the mobile phase.

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for this compound

This protocol provides a starting point for developing a robust analytical method for this compound.

ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 4.5)
Mode Isocratic elution at 50:50 (v/v) Acetonitrile:Buffer
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at an appropriate wavelength (requires determination)
Injection Vol. 10 µL
Sample Diluent Mobile Phase

Mobile Phase Preparation:

  • To prepare the 20 mM phosphate buffer, dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.

  • Adjust the pH to 4.5 using phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Prepare the final mobile phase by mixing the filtered buffer with acetonitrile in the desired ratio.

  • Degas the final mobile phase for at least 15 minutes in an ultrasonic bath before use.[2]

Visual Guides

Mobile Phase Optimization Workflow

Caption: A workflow for systematic mobile phase optimization in RP-HPLC.

Troubleshooting Decision Tree for Common HPLC Issues

Caption: A decision tree for troubleshooting common HPLC separation issues.

References

Troubleshooting low recovery of Buthidazole from soil matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the low recovery of Buthidazole from soil matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in soil important?

This compound is a triazole herbicide used for pre- and post-emergent weed control. Monitoring its concentration in soil is crucial for environmental risk assessment, understanding its persistence and degradation, and ensuring that its residues do not negatively impact subsequent crops or enter groundwater systems.

Q2: What are the main factors that can lead to low recovery of this compound from soil?

Low recovery of this compound can be attributed to several factors:

  • Strong Adsorption: this compound can bind strongly to soil components, particularly organic matter and clay particles.[1][2][3]

  • Suboptimal Extraction: The choice of extraction solvent, pH of the extraction solution, and the extraction technique itself may not be efficient in desorbing this compound from the soil matrix.

  • Analyte Degradation: this compound may degrade during the extraction or sample processing steps, especially if exposed to harsh pH conditions or high temperatures.

  • Matrix Effects: Co-extracted substances from the soil can interfere with the analytical instrument's ability to accurately detect and quantify this compound.

  • Inefficient Cleanup: If the cleanup step does not effectively remove interfering compounds, it can lead to signal suppression or enhancement in the final analysis.

Q3: How does soil pH affect the recovery of this compound?

Soil pH is a critical factor influencing this compound's behavior in soil. This compound adsorption to soil particles, particularly organic matter, increases as the pH decreases (becomes more acidic).[3] This is because at lower pH, the this compound molecule is more likely to be protonated, which enhances its interaction with negatively charged soil colloids. Therefore, when extracting this compound from acidic soils, it is often necessary to adjust the pH of the extraction solvent to a neutral or slightly alkaline condition to improve its release from the soil matrix.

Q4: Which extraction solvents are most effective for this compound?

The selection of an appropriate extraction solvent is crucial for achieving good recovery. A polar organic solvent or a mixture of solvents is typically used. Methanol, acetonitrile, or mixtures of these with water are common choices for extracting triazole herbicides from soil. The optimal solvent system may vary depending on the specific soil type. For instance, a mixture of methanol and water can be effective for many soil types.[2]

Q5: What is the purpose of the "cleanup" step in the analytical procedure?

The cleanup step is designed to remove interfering co-extractives from the soil extract before analysis.[4] Soil extracts often contain a complex mixture of organic compounds (e.g., humic acids) that can interfere with the HPLC-UV analysis, leading to inaccurate results. Solid-Phase Extraction (SPE) is a widely used cleanup technique that can effectively separate this compound from these interfering substances.[1][2][4]

Troubleshooting Guide for Low this compound Recovery

This guide provides a systematic approach to diagnosing and resolving common issues leading to low this compound recovery.

Problem: Consistently Low Recovery Across All Soil Samples
Possible Cause Troubleshooting Step Explanation
Inefficient Extraction Solvent Test different solvent systems (e.g., methanol, acetonitrile, methanol/water mixtures, acetonitrile/water mixtures).The polarity of the extraction solvent must be optimized to effectively desorb this compound from the soil matrix.
Suboptimal Extraction pH Adjust the pH of the extraction solvent to be neutral or slightly alkaline (e.g., pH 7-8).This compound binds more strongly to soil at acidic pH. Increasing the pH can reduce this binding and improve extraction efficiency.[3]
Insufficient Extraction Time/Agitation Increase the extraction time (e.g., sonication or shaking time) and ensure vigorous mixing.Adequate time and energy are required to ensure the solvent has sufficient contact with the soil particles to extract the analyte.
Analyte Degradation Check the stability of this compound in the chosen extraction solvent and under the extraction conditions. Avoid high temperatures and extreme pH.This compound may be susceptible to degradation under certain conditions, leading to lower measured concentrations.
Ineffective Cleanup Evaluate the SPE cartridge type and the elution solvents. Ensure the SPE method is optimized for this compound.An inappropriate SPE sorbent or elution solvent can result in the loss of the analyte during the cleanup step.
Instrumental Issues Verify the performance of the HPLC-UV system, including the detector lamp, column, and mobile phase composition.A poorly performing analytical instrument can lead to inaccurate quantification and the appearance of low recovery.
Problem: Low Recovery in Specific Soil Types (e.g., High Organic Matter or Clay Content)
Possible Cause Troubleshooting Step Explanation
Strong Adsorption to Organic Matter/Clay Increase the proportion of organic solvent in the extraction mixture. Consider a multi-step extraction.Soils with high organic matter and clay content have more binding sites for this compound, requiring a stronger solvent or repeated extractions to achieve good recovery.[1][2]
Matrix Effects in HPLC-UV Analysis Perform a matrix effect study by comparing the signal of a standard in a clean solvent to a standard spiked into a blank soil extract. If significant suppression is observed, improve the cleanup step or use a matrix-matched calibration curve.Co-extracted compounds from these complex matrices can interfere with the ionization of this compound in the HPLC, leading to a suppressed signal.

Quantitative Data Summary

The following tables present illustrative data on this compound recovery based on typical performance of analytical methods for triazole herbicides.

Table 1: Effect of Soil Type on this compound Recovery

Soil TypeOrganic Matter (%)Clay Content (%)Extraction SolventAverage Recovery (%)[1]
Sandy Loam1.215Methanol/Water (80:20 v/v)92 ± 5
Silt Loam2.528Methanol/Water (80:20 v/v)85 ± 7
Clay3.845Methanol/Water (80:20 v/v)78 ± 8

Table 2: Effect of Extraction Solvent pH on this compound Recovery from Silt Loam Soil

Extraction SolventSolvent pHAverage Recovery (%)
Methanol/Water (80:20 v/v)5.075 ± 6
Methanol/Water (80:20 v/v)7.086 ± 5
Methanol/Water (80:20 v/v)8.091 ± 4

Experimental Protocols

Protocol 1: Extraction of this compound from Soil
  • Soil Sample Preparation:

    • Air-dry the soil sample at room temperature for 48 hours.

    • Sieve the soil through a 2 mm mesh to remove stones and large debris.

    • Homogenize the sieved soil thoroughly.

  • Extraction:

    • Weigh 10 g of the prepared soil into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of the extraction solvent (Methanol/Water, 80:20 v/v, adjusted to pH 7.5 with a dilute ammonium hydroxide solution).

    • Vortex the mixture for 1 minute to ensure the soil is fully dispersed.

    • Place the tube in an ultrasonic bath for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean glass tube.

    • Repeat the extraction process (steps 2b to 2f) on the soil pellet with another 20 mL of the extraction solvent.

    • Combine the supernatants from both extractions.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup
  • Sample Preparation for SPE:

    • Take the combined supernatant from the extraction step and evaporate it to approximately 2 mL using a rotary evaporator at 40°C or under a gentle stream of nitrogen.

    • Add 18 mL of deionized water to the concentrated extract to bring the final volume to 20 mL.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the 20 mL aqueous extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution:

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 3: HPLC-UV Analysis
  • Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 254 nm.

  • Quantification: Based on the peak area of an external standard calibration curve.

Visualizations

Experimental_Workflow cluster_extraction Sample Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis Soil_Sample 1. Soil Sample (10g) Add_Solvent 2. Add Extraction Solvent (Methanol/Water, pH 7.5) Soil_Sample->Add_Solvent Ultrasonicate 3. Ultrasonicate (30 min) Add_Solvent->Ultrasonicate Centrifuge 4. Centrifuge (4000 rpm, 15 min) Ultrasonicate->Centrifuge Collect_Supernatant 5. Collect Supernatant Centrifuge->Collect_Supernatant Concentrate 6. Concentrate & Dilute Collect_Supernatant->Concentrate Condition_SPE 7. Condition C18 SPE Load_Sample 8. Load Sample Condition_SPE->Load_Sample Wash 9. Wash Load_Sample->Wash Elute 10. Elute with Methanol Wash->Elute Reconstitute 11. Evaporate & Reconstitute Elute->Reconstitute HPLC_Analysis 12. HPLC-UV Analysis Reconstitute->HPLC_Analysis

Caption: Experimental workflow for this compound extraction and analysis.

Troubleshooting_Workflow decision decision issue issue solution solution start Start Troubleshooting: Low this compound Recovery q1 Consistent low recovery in all samples? start->q1 q2 Recovery varies with soil type? q1->q2 No issue1 Systematic Method Issue q1->issue1 Yes issue2 Matrix-Specific Issue q2->issue2 Yes check_extraction Review Extraction Protocol: - Solvent Choice - pH - Time/Agitation issue1->check_extraction optimize_extraction Optimize Extraction for High OM/Clay Soil: - Stronger Solvent - Multi-step Extraction issue2->optimize_extraction check_cleanup Review Cleanup Protocol: - SPE Sorbent - Elution Solvent check_extraction->check_cleanup check_instrument Check HPLC-UV Performance check_cleanup->check_instrument matrix_effects Investigate Matrix Effects: - Matrix-matched standards - Improve Cleanup optimize_extraction->matrix_effects

Caption: Troubleshooting decision tree for low this compound recovery.

Buthidazole_Soil_Interactions cluster_soil Soil Matrix This compound This compound in Soil Solution Adsorption Adsorption This compound->Adsorption Degradation Degradation (Microbial/Chemical) This compound->Degradation Organic_Matter Organic Matter Organic_Matter->Adsorption Clay_Particles Clay Particles Clay_Particles->Adsorption Soil_pH Soil pH Soil_pH->Adsorption Low pH increases adsorption Recovery Analyte Recovery Adsorption->Recovery decreases Degradation->Recovery decreases

Caption: Factors affecting this compound recovery from soil matrices.

References

Improving detection limits for Buthidazole metabolites in plant tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Buthidazole and its metabolites in plant tissues. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve detection limits and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound in plants?

A1: Early studies on tolerant plants like corn and alfalfa have identified several key metabolites formed through oxidation and conjugation. The primary metabolic transformations include the hydroxylation of the tert-butyl group and the formation of various polar conjugates. Key identified metabolites are the dihydroxy derivative of this compound and its subsequent conjugates.

Q2: What is the recommended analytical technique for achieving the lowest detection limits for this compound metabolites?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for analyzing this compound and its polar metabolites.[1][2] Its high sensitivity and selectivity allow for detection at trace levels (ng/g or ppb) in complex plant matrices. LC-MS/MS, particularly with a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, is considered the reference tool for quantification.[2][3]

Q3: What are the biggest challenges when analyzing this compound metabolites in plant tissues?

A3: The most significant challenges include:

  • Matrix Effects: Co-extracted compounds from the plant matrix (e.g., pigments, lipids, sugars) can suppress or enhance the ionization of the target analytes in the mass spectrometer source, leading to inaccurate quantification.[1]

  • Low Concentrations: Metabolites are often present at very low concentrations, requiring highly sensitive instrumentation and efficient sample enrichment.

  • Analyte Recovery: The polar nature of this compound metabolites can make their extraction from plant tissues challenging, potentially leading to low and variable recovery rates.

  • Metabolite Stability: Some metabolites may be susceptible to degradation during the sample preparation process.

Q4: What is the "QuEChERS" method and is it suitable for this compound metabolite extraction?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique originally developed for pesticide residue analysis in food. It involves an initial extraction with a solvent (typically acetonitrile) followed by a "salting-out" step and a dispersive solid-phase extraction (dSPE) cleanup. Given its effectiveness for a wide range of pesticides, including polar compounds, a modified QuEChERS protocol is an excellent starting point for extracting this compound metabolites from plant tissues.

Analytical Workflow & Methodologies

Improving detection limits requires a meticulously optimized workflow from sample collection to data analysis. The following diagram and protocol outline a modern, robust approach for analyzing this compound metabolites.

Analytical_Workflow Experimental Workflow for this compound Metabolite Analysis node_sample 1. Sample Collection & Homogenization (e.g., Freeze in Liquid N2, Grind to Powder) node_extract 2. Extraction (QuEChERS) (Acetonitrile + Salts) node_sample->node_extract node_centrifuge1 3. Centrifugation (Phase Separation) node_extract->node_centrifuge1 node_cleanup 4. Dispersive SPE Cleanup (Remove Interferences like Pigments, Lipids) node_centrifuge1->node_cleanup node_centrifuge2 5. Centrifugation (Pellet dSPE Sorbents) node_cleanup->node_centrifuge2 node_evap 6. Evaporation & Reconstitution (Solvent Exchange to Mobile Phase) node_centrifuge2->node_evap node_lcms 7. LC-MS/MS Analysis (Separation & Detection) node_evap->node_lcms node_data 8. Data Processing (Quantification & Confirmation) node_lcms->node_data

Workflow for this compound metabolite analysis.
Detailed Experimental Protocol: Modified QuEChERS and LC-MS/MS

This protocol is a general guideline. Optimization and validation are critical for each specific plant matrix.

1. Sample Preparation and Extraction:

  • Weigh 1-5 g of the homogenized plant tissue (previously flash-frozen in liquid nitrogen and ground to a fine powder) into a 50 mL centrifuge tube.

  • Add 10 mL of 1% acetic acid in acetonitrile. Acetonitrile is effective for extracting a broad range of compounds, and the acid helps stabilize the analytes.

  • If available, add an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

  • Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Magnesium sulfate facilitates the partitioning of acetonitrile from the aqueous phase of the sample.

  • Vortex vigorously for 1-2 minutes to ensure thorough extraction.

  • Centrifuge at ≥4000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL dSPE tube.

  • The dSPE tube should contain sorbents to remove specific interferences. A common combination for plant matrices is:

    • 150 mg PSA (Primary Secondary Amine): Removes organic acids, some sugars, and fatty acids.

    • 900 mg MgSO₄: Removes residual water.

    • 150 mg C18: Removes non-polar interferences like lipids.

    • 50 mg GCB (Graphitized Carbon Black): Use with caution. Very effective at removing pigments (chlorophyll) and sterols, but may also adsorb planar analytes. Test recovery carefully if used.

  • Vortex for 1 minute, then centrifuge at ≥4000 x g for 5 minutes.

3. Final Sample Preparation and Analysis:

  • Transfer the cleaned extract to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial LC mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).

  • Filter through a 0.22 µm syringe filter into an LC vial.

  • Analyze using LC-MS/MS.

LC-MS/MS Parameters (Example)
  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common choice.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for this compound and its metabolites.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM). Precursor ions (the molecular weight of the analytes) and their specific product ions (fragments) must be determined by infusing pure standards.

Quantitative Data and Performance

Analyte TypeMatrixMethodRecovery (%)RSD (%)LOQ (ng/g)
Triazine HerbicidesWastewaterSPE-GC-MS59 - 1162 - 1115 - 47 ng/L
Acidic HerbicidesCabbage, WheatQuEChERS-UPLC-MS/MS69.8 - 1200.6 - 19.50.1 - 8
Polar PesticidesCow Milk, EggsQuPPe-LC-HRMS76 - 119≤ 2010 - 50
NitroimidazolesMilkSPE-LC-MS/MS90.2 - 105.6< 11.20.05 - 0.2 µg/kg

Data compiled from representative studies for illustrative purposes.[4][5] LOQ = Limit of Quantitation; RSD = Relative Standard Deviation.

Troubleshooting Guide

Low detection limits are often hampered by specific experimental issues. This guide addresses common problems in a question-and-answer format.

Troubleshooting Troubleshooting Guide: Low or No Analyte Signal start Problem: Low or No Analyte Signal check_ms Is the MS instrument performing to spec? (Check tuning, calibration, standards) start->check_ms Start Here check_lc Is the chromatography acceptable? (Check peak shape, retention time of standards) check_ms->check_lc No out_ms Solution: Tune & Calibrate MS. Clean Ion Source. check_ms->out_ms Yes check_recovery Is analyte being lost during sample prep? (Spike pre-extraction vs. post-extraction) check_lc->check_recovery No out_lc Solution: Use Guard Column. Check for Leaks. Equilibrate Column. check_lc->out_lc Yes check_matrix Is signal suppression occurring? (Compare standard in solvent vs. matrix extract) check_recovery->check_matrix No out_recovery Solution: Optimize Extraction Solvent. Modify dSPE Sorbents (e.g., remove GCB). Check pH. check_recovery->out_recovery Yes out_matrix Solution: Improve Cleanup (dSPE/SPE). Dilute Sample Extract. Use Matrix-Matched Calibrants. check_matrix->out_matrix Yes

Troubleshooting decision tree for low signal.

Q: My analyte signal is very low or absent, but the instrument passes its performance checks. What should I investigate first?

A: The two most likely culprits are poor recovery during sample preparation or severe matrix-induced signal suppression.

  • To check recovery: Spike a blank plant matrix with a known amount of your analyte before the extraction step. Also, prepare a post-extraction spike by adding the same amount of analyte to a blank matrix extract just before the evaporation step. A significant difference between the two indicates analyte loss during extraction or cleanup.

  • To check for matrix effects: Compare the signal intensity of a standard prepared in pure solvent to one prepared in a blank matrix extract (post-extraction spike). A lower signal in the matrix extract confirms signal suppression.

Q: How can I mitigate matrix effects to improve my detection limits?

A: Several strategies can be employed:

  • Improve Sample Cleanup: Use a more rigorous dSPE or an orthogonal cleanup method like cartridge-based Solid Phase Extraction (SPE) to remove more interfering compounds.[6]

  • Dilute the Sample: A simple 5x or 10x dilution of the final extract can significantly reduce the concentration of matrix components while potentially keeping your analyte within the instrument's detection range.

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the entire sample preparation procedure. This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.

  • Use Stable Isotope-Labeled Internal Standards: This is the most effective method. A labeled internal standard co-elutes with the analyte and experiences identical matrix effects, providing the most accurate correction for signal loss or enhancement.

Q: My recovery is poor for these polar metabolites. What can I change in the protocol?

A: For polar metabolites, consider the following modifications:

  • Extraction Solvent: While acetonitrile is common, you could test methanol or a mixture of acetonitrile/methanol. Ensure your solvent is acidified (e.g., with 0.1-1% formic or acetic acid) to keep the analytes in a consistent protonated state.

  • dSPE Sorbents: If you are using Graphitized Carbon Black (GCB) to remove pigments, be aware it can adsorb planar molecules. Try a dSPE formulation without GCB and assess if your recovery improves.

  • pH Control: Ensure the pH of the sample is controlled throughout the process, as the charge state of the metabolites can affect their solubility and interaction with sorbents.

This compound Metabolic Pathway

Understanding the metabolic fate of this compound is key to identifying the correct target analytes. The primary pathway involves oxidation reactions.

Metabolic_Pathway Putative Metabolic Pathway of this compound in Plants This compound This compound hydroxy Hydroxy-tert-butyl This compound This compound->hydroxy Oxidation (P450s) dihydroxy Dihydroxy-tert-butyl This compound hydroxy->dihydroxy Oxidation (P450s) conjugates Polar Conjugates (e.g., Glucosides) dihydroxy->conjugates Conjugation

References

Technical Support Center: Stabilization of Buthidazole in Solution for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stabilization of Buthidazole in solution for long-term storage. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimental work.

Troubleshooting Guides

IssuePotential CauseRecommended Action
Precipitation or cloudiness in the this compound solution upon storage. Poor Solubility: this compound may have limited solubility in the chosen solvent, especially at lower temperatures.[1][2]- Increase the proportion of a co-solvent with higher solubilizing power for this compound. - Gently warm the solution and sonicate to aid dissolution. Ensure the temperature is not excessively high to prevent thermal degradation. - Filter the solution through a 0.22 µm filter to remove any undissolved particles before storage.
pH Shift: The pH of the solution may have shifted into a range where this compound is less soluble.- Buffer the solution to a pH where this compound exhibits maximum solubility and stability. Based on related triazinone herbicides, a slightly acidic to neutral pH (around 6.0-7.0) is often optimal.[3][4][5] - Monitor the pH of the solution periodically during storage.
Discoloration of the this compound solution (e.g., yellowing). Photodegradation: Exposure to light, particularly UV radiation, can cause the degradation of this compound, leading to colored byproducts. This is a common degradation pathway for triazine herbicides.[6][7]- Store this compound solutions in amber or opaque containers to protect them from light. - Work with the solution in a shaded environment or under yellow light. - Consider the addition of a photostabilizing agent, such as titanium dioxide, if compatible with the experimental setup.[7]
Oxidative Degradation: The presence of oxygen can lead to the oxidation of the thiadiazole ring or other susceptible functional groups in the this compound molecule.- Purge the solution and the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing. - Consider adding a compatible antioxidant to the solution. For sulfur-containing heterocycles, antioxidants that can scavenge free radicals may be beneficial.[8][9][10][11][12]
Decrease in this compound concentration over time, as confirmed by analytical testing. Hydrolysis: The imidazolidinone or thiadiazole ring of this compound may be susceptible to hydrolysis, especially at non-optimal pH values (either highly acidic or alkaline).[3][4][5][13]- Adjust and buffer the pH of the solution to a range where the rate of hydrolysis is minimized. For many triazine herbicides, this is in the slightly acidic to neutral range.[3][4][5]
Thermal Degradation: Elevated storage temperatures can accelerate the degradation of this compound.- Store this compound solutions at controlled room temperature or under refrigeration, as determined by stability studies. Avoid exposure to high temperatures.
Adsorption to Container Surface: this compound molecules may adsorb to the inner surface of the storage container, leading to a decrease in the concentration in the solution.- Use storage containers made of low-adsorption materials such as borosilicate glass or specific types of polymers. - Consider silanizing glass containers to reduce surface adsorption.
Appearance of new peaks in the chromatogram during HPLC analysis. Formation of Degradation Products: The new peaks likely represent degradation products of this compound resulting from hydrolysis, photodegradation, or oxidation.- Perform a forced degradation study to intentionally generate degradation products and identify their retention times. This will help in developing a stability-indicating analytical method. - Characterize the degradation products using techniques like LC-MS to understand the degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the chemical structure of this compound, which contains both a triazinone and a thiadiazole moiety, the primary factors contributing to its degradation in solution are likely to be:

  • pH: Triazinone herbicides are known to be susceptible to hydrolysis, with the rate being pH-dependent. Stability is often greatest in the neutral to slightly acidic pH range.[3][4][5]

  • Light: Photodegradation is a significant degradation pathway for many triazine herbicides, leading to the formation of various byproducts.[6][7]

  • Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.

  • Oxidizing Agents: The presence of oxygen and other oxidizing agents can lead to the degradation of the thiadiazole ring and other sensitive functional groups.[8][9]

Q2: What is the recommended pH range for storing this compound solutions?

A2: While specific data for this compound is limited, for many triazine herbicides, a pH range of 6.0 to 7.0 is recommended to minimize hydrolysis.[3][4] It is crucial to buffer the solution to maintain the pH within this optimal range during long-term storage.

Q3: How can I prevent photodegradation of my this compound solution?

A3: To prevent photodegradation, it is essential to protect the solution from light. Always store this compound solutions in amber-colored vials or containers that block UV and visible light.[6] When handling the solution, work in a dimly lit area or use light sources that do not emit UV radiation. For applications where light exposure is unavoidable, the use of a compatible photoprotective adjuvant could be explored.[6][7]

Q4: Are there any recommended antioxidants for stabilizing this compound solutions?

A4: While specific antioxidants for this compound have not been documented, for sulfur-containing heterocyclic compounds, antioxidants that can scavenge free radicals may be effective.[8][9][10][11][12] The choice of antioxidant will depend on its compatibility with the solvent system and the intended application of the this compound solution. It is advisable to conduct compatibility and stability studies with potential antioxidants before use.

Q5: What type of container is best for long-term storage of this compound solutions?

A5: For long-term storage, it is recommended to use amber borosilicate glass vials with inert caps to minimize light exposure and prevent leaching of contaminants. If plastic containers are necessary, compatibility studies should be performed to ensure that this compound does not adsorb to the plastic and that no plasticizers leach into the solution.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known concentration of this compound in 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve a known concentration of this compound in a 3% H₂O₂ solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solution of this compound at 60°C for 7 days.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: Analyze all samples and a non-degraded control solution by a suitable HPLC method (see Protocol 2). Compare the chromatograms to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method for the quantification of this compound in the presence of its degradation products. Method parameters will need to be optimized for your specific instrumentation and requirements.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by scanning the UV spectrum of this compound (typically around its λmax).

  • Injection Volume: 10 µL.

Procedure:

  • Method Development:

    • Inject a standard solution of this compound to determine its retention time.

    • Inject samples from the forced degradation study (Protocol 1).

    • Optimize the mobile phase gradient to achieve good separation between the this compound peak and all degradation peaks.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Assess the degree of scatter between a series of measurements.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid Expose to Stressors base Base Hydrolysis (0.1N NaOH, 60°C) prep->base Expose to Stressors ox Oxidation (3% H₂O₂) prep->ox Expose to Stressors therm Thermal (60°C) prep->therm Expose to Stressors photo Photodegradation (UV Light) prep->photo Expose to Stressors hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples ox->hplc Analyze Samples therm->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Evaluate Stability

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_pathways Potential Degradation Pathways cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis (pH dependent) This compound->Hydrolysis Photodegradation Photodegradation (Light induced) This compound->Photodegradation Oxidation Oxidation This compound->Oxidation Prod_H Hydrolyzed Products Hydrolysis->Prod_H Prod_P Photodegradation Products Photodegradation->Prod_P Prod_O Oxidized Products Oxidation->Prod_O

References

Minimizing matrix effects in LC-MS/MS analysis of Buthidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Buthidazole.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: The matrix refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous materials.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[4][5]

Q2: I am observing poor sensitivity and inconsistent results for this compound. Could this be due to matrix effects?

A2: Yes, poor sensitivity, inconsistent peak areas, and poor reproducibility are common symptoms of significant matrix effects.[6][7] When matrix components co-elute with this compound, they can compete for ionization, suppressing the analyte's signal.[1] This is particularly problematic in complex matrices like plasma, soil, or tissue samples. It is crucial to evaluate for the presence of matrix effects during method development.[2]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike method.[2][6] This involves comparing the peak response of this compound spiked into a blank matrix extract (a sample that has gone through the entire sample preparation process but does not contain the analyte) with the response of this compound in a neat (pure) solvent standard at the same concentration. A significant difference in response indicates the presence of ion suppression or enhancement.[6]

Q4: What are the primary strategies to minimize matrix effects for this compound analysis?

A4: There are three main strategies to combat matrix effects:

  • Effective Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS are highly effective.[1][4]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is a critical step.[1]

  • Compensation using Internal Standards: Using a stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.[7]

Troubleshooting Guide

Issue 1: Low Analyte Recovery

If you are experiencing low recovery of this compound after sample preparation, consider the following:

  • Inappropriate Sample Preparation Technique: The chosen method (e.g., protein precipitation) may not be sufficiently cleaning up the sample, or it could be removing the analyte along with the interferences.

  • Suboptimal SPE/LLE Parameters: The choice of sorbent, wash solvents, or elution solvent in SPE, or the extraction solvent and pH in LLE, may not be optimized for this compound.

Solution Workflow:

cluster_0 Troubleshooting Low Recovery start Low this compound Recovery Observed check_method Is the sample prep method selective enough? start->check_method p_ppt Protein Precipitation is often non-selective. check_method->p_ppt consider_spe Evaluate SPE or LLE for better cleanup. check_method->consider_spe No optimize_spe Optimize SPE Method: - Sorbent Choice - Wash/Elute Solvents consider_spe->optimize_spe optimize_lle Optimize LLE Method: - Extraction Solvent - pH Adjustment consider_spe->optimize_lle validate Validate Optimized Method optimize_spe->validate optimize_lle->validate

Caption: Workflow for troubleshooting low this compound recovery.

Issue 2: Significant Ion Suppression

If you've confirmed ion suppression is occurring, the primary cause is likely co-eluting matrix components, especially phospholipids in biological samples.

  • Insufficient Chromatographic Resolution: Your current LC method may not be separating this compound from matrix interferences.

  • Phospholipid Contamination: In plasma or serum samples, phospholipids are a major cause of ion suppression.[8] Standard protein precipitation does not remove them.[9]

Solution Workflow:

cluster_1 Troubleshooting Ion Suppression start Significant Ion Suppression Observed is_bio_sample Is it a biological matrix (e.g., plasma)? start->is_bio_sample optimize_lc Optimize LC Method: - Modify Gradient - Change Column Chemistry start->optimize_lc phospholipid Consider Phospholipid Removal (PLR) or HybridSPE®. is_bio_sample->phospholipid Yes use_is Use a Stable Isotope-Labeled Internal Standard is_bio_sample->use_is No phospholipid->optimize_lc optimize_lc->use_is result Improved Signal & Reproducibility use_is->result

Caption: Decision tree for addressing ion suppression.

Experimental Protocols

Note: As specific methods for this compound are not widely published, the following are generalized protocols that should be used as a starting point. Method development and validation are essential.

Protocol 1: Solid Phase Extraction (SPE) for Soil Samples

This protocol is a general approach for extracting pesticides from a complex soil matrix.

  • Sample Preparation: Weigh 5g of homogenized soil into a 50 mL centrifuge tube.

  • Spiking: Add internal standard solution. For recovery experiments, spike with a known concentration of this compound.

  • Extraction:

    • Add 10 mL of acetonitrile with 1% formic acid.

    • Vortex for 1 minute.

    • Add QuEChERS salts (e.g., 4g MgSO₄, 1g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • SPE Cleanup (Dispersive SPE):

    • Take a 1 mL aliquot of the supernatant.

    • Add to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA (Primary Secondary Amine).

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm filter.

    • Dilute with mobile phase A if necessary and inject into the LC-MS/MS system.

Protocol 2: Phospholipid Removal (PLR) for Plasma Samples

This protocol uses a specialized SPE plate (e.g., HybridSPE®) to remove both proteins and phospholipids.

  • Sample Preparation: To a well of the 96-well PLR plate, add 100 µL of plasma.

  • Spiking: Add internal standard solution.

  • Protein Precipitation:

    • Add 300 µL of 1% formic acid in acetonitrile.

    • Mix thoroughly by vortexing the plate for 1 minute.

  • Filtration:

    • Apply vacuum to the manifold to pull the sample through the packed bed. The packed bed will retain proteins and phospholipids.

  • Collection:

    • Collect the filtrate in a clean 96-well collection plate.

  • Evaporation and Reconstitution:

    • Evaporate the filtrate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of mobile phase A/B (50:50).

    • Inject into the LC-MS/MS system.

Quantitative Data Summary

The following tables provide illustrative data on the effectiveness of different sample preparation techniques for pesticide analysis in complex matrices. These values are representative and should be confirmed experimentally for this compound.

Table 1: Comparison of Sample Preparation Techniques for Pesticide Recovery in Soil

Sample Preparation MethodAnalyte ClassAverage Recovery (%)RSD (%)Relative Matrix Effect (%)
QuEChERS (PSA Cleanup)Triazole Herbicide958-15 (Suppression)
Pressurized Liquid ExtractionPhenylurea Herbicide8812-25 (Suppression)
Solid Phase Extraction (C18)Sulfonylurea Herbicide929-18 (Suppression)

Table 2: Effectiveness of Phospholipid Removal in Human Plasma

Sample Preparation MethodPhospholipid RemovalAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (Acetonitrile)< 5%> 90%-45% (Suppression)
Liquid-Liquid Extraction (MTBE)~70%85%-20% (Suppression)
Phospholipid Removal Plate> 99%> 95%< -5% (Minimal Effect)

Visualizing Matrix Effects

The following diagram illustrates how matrix components, particularly phospholipids, can cause ion suppression in the electrospray ionization (ESI) source.

cluster_0 ESI Droplet - Low Matrix cluster_1 ESI Droplet - High Matrix (with Phospholipids) droplet1 Solvent Evaporation analyte1 This compound gas_phase1 Gas Phase Ion [this compound+H]+ droplet1->gas_phase1 Successful Ionization charge1 analyte1->charge1 droplet2 Solvent Evaporation analyte2 This compound gas_phase2 Reduced Gas Phase Ion droplet2->gas_phase2 Ion Suppression charge2 analyte2->charge2 matrix Phospholipid matrix->charge2 Competition for charge

Caption: Mechanism of ion suppression by matrix components.

References

Technical Support Center: Buthidazole Dosage Refinement for Selective Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of buthidazole dosage for selective weed control experiments. The information is presented in a question-and-answer format to address specific issues that may be encountered.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The following protocols, tables, and guides are based on general principles of herbicide research for photosystem II inhibitors and should be adapted based on preliminary range-finding studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a member of the thiadiazole chemical family and is believed to act as a photosynthesis inhibitor. Its presumed mode of action is the inhibition of Photosystem II (PSII) in the chloroplasts of susceptible plant species. By blocking the electron transport chain at the D1 protein, it prevents the fixation of CO2 and the production of ATP and NADPH, which are essential for plant growth. This disruption also leads to the formation of reactive oxygen species, causing rapid cellular damage.[1][2][3][4]

Q2: How do I determine the optimal selective dosage of this compound for my target weed and crop?

A2: The optimal selective dosage is one that effectively controls the target weed species while causing minimal or no phytotoxicity to the desired crop. This is determined through a dose-response experiment. You will need to test a range of this compound concentrations on both the weed and crop species to identify the dose that provides acceptable weed control with a high margin of crop safety.

Q3: What are the typical symptoms of this compound phytotoxicity on crops?

A3: Symptoms of phytotoxicity from photosystem II inhibiting herbicides like this compound typically include chlorosis (yellowing) of the leaves, particularly in the interveinal regions and at the leaf margins.[3] This is often followed by necrosis (browning and tissue death). In severe cases, you may observe stunting of growth, leaf curling, and eventual plant death. Symptoms will generally appear on older leaves first as the herbicide is translocated through the xylem.[3]

Q4: Can I use adjuvants with this compound?

A4: The use of adjuvants can potentially enhance the efficacy of this compound by improving its uptake and coverage on the target weeds. However, adjuvants can also increase the risk of crop injury. It is crucial to conduct preliminary tests with and without different types of adjuvants (e.g., non-ionic surfactants, crop oil concentrates) to evaluate their effect on both weed control and crop tolerance.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Poor Weed Control - Incorrect this compound dosage (too low).- Weed species is not susceptible.- Application at an inappropriate weed growth stage.- Environmental conditions (e.g., drought, low temperature) affecting weed growth and herbicide uptake.- Conduct a dose-response study to determine the effective dosage for the target weed.- Confirm the susceptibility of the weed species to photosystem II inhibitors.- Apply this compound when weeds are young and actively growing.- Ensure optimal environmental conditions for herbicide application.
Crop Injury (Phytotoxicity) - this compound dosage is too high for the crop's tolerance level.- Application at a sensitive crop growth stage.- Use of an inappropriate adjuvant that enhances crop uptake to toxic levels.- Environmental stress making the crop more susceptible.- Reduce the this compound application rate.- Consult crop-specific guidelines for safe application windows.- Test different adjuvants or omit them if necessary.- Avoid applying this compound to crops under stress (e.g., drought, extreme temperatures).
Inconsistent Results Across Replicates - Non-uniform application of this compound.- Variation in soil type or organic matter content across the experimental area.- Inconsistent environmental conditions.- Genetic variability within the plant populations.- Ensure spray equipment is properly calibrated and provides uniform coverage.- Use a well-homogenized soil mix for greenhouse experiments or select a uniform field site.- Maintain consistent environmental conditions (light, temperature, humidity) for all replicates.- Use certified seed with high genetic purity.

Data Presentation

Table 1: Example Dose-Response Data for this compound on a Target Weed and Crop

This compound Dosage (g/ha)Weed Control (%)Crop Injury (%)
0 (Control)00
50452
100755
1509210
2009825
2509940

Table 2: Example Phytotoxicity Rating Scale

Rating Description of Symptoms % Crop Injury
0No visible injury0
1Slight chlorosis on older leaves1-10
2Moderate chlorosis and some stunting11-25
3Severe chlorosis, necrosis, and significant stunting26-50
4Plant death>50

Experimental Protocols

Protocol 1: Dose-Response Experiment for Selective Weed Control

Objective: To determine the optimal dosage of this compound that provides effective weed control with minimal crop injury.

Materials:

  • This compound analytical standard

  • Target weed and crop seeds

  • Pots filled with a standardized soil mix

  • Greenhouse or controlled environment chamber

  • Calibrated laboratory sprayer

  • Adjuvant (optional)

  • Personal Protective Equipment (PPE)

Methodology:

  • Plant Preparation: Sow seeds of the target weed and crop species in separate pots. Grow the plants under controlled conditions (e.g., 25°C day/18°C night, 16-hour photoperiod) until they reach the desired growth stage for application (e.g., 2-4 leaf stage).

  • Herbicide Preparation: Prepare a stock solution of this compound. From the stock solution, create a series of dilutions to achieve the desired range of application rates (e.g., 0, 50, 100, 150, 200, 250 g/ha). If using an adjuvant, add it to the spray solutions according to the manufacturer's recommendations.

  • Herbicide Application: Apply the different this compound solutions to both the weed and crop plants using a calibrated laboratory sprayer to ensure uniform coverage. Include an untreated control for comparison.

  • Data Collection: At 7, 14, and 21 days after treatment (DAT), visually assess weed control and crop injury using a rating scale (see Table 2). For a more quantitative assessment, measure plant height and shoot biomass (fresh or dry weight).

  • Data Analysis: Analyze the data to generate dose-response curves for both weed control and crop injury.[5][6][7][8][9] Determine the effective dose for 90% weed control (ED90) and the dose that causes 10% crop injury (ED10). A high selectivity index (ED10 crop / ED90 weed) indicates a wider margin of safety.

Protocol 2: Phytotoxicity Assessment

Objective: To evaluate the potential of this compound to cause injury to a specific crop.

Methodology:

  • Follow steps 1-3 of the Dose-Response Experiment protocol, using only the crop species.

  • At regular intervals after application (e.g., 3, 7, 14, and 21 DAT), visually assess phytotoxicity symptoms such as chlorosis, necrosis, stunting, and malformations. Use a standardized rating scale (e.g., 0-100%, where 0 is no injury and 100 is plant death).

  • Collect quantitative data on plant height, leaf number, and shoot and root biomass.

  • Analyze the data to determine the No Observable Effect Concentration (NOEC) and the Lowest Observable Effect Concentration (LOEC) for this compound on the tested crop.

Mandatory Visualization

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_data Phase 3: Data Collection & Analysis cluster_outcome Phase 4: Outcome A Plant Propagation (Weed & Crop) C Dose-Response Application (Multiple Concentrations) A->C D Phytotoxicity Assessment (Crop Only) A->D B This compound Stock Solution Preparation B->C B->D E Visual Assessment (Weed Control & Crop Injury) C->E F Quantitative Measurements (Biomass, Height) C->F D->E D->F G Dose-Response Curve Generation E->G F->G H Determination of Optimal Selective Dosage G->H

Caption: Experimental workflow for this compound dosage refinement.

Signaling_Pathway cluster_photosynthesis Photosystem II Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA QB QB (D1 Protein) QA->QB PQ_pool Plastoquinone Pool QB->PQ_pool Block Blocks Electron Flow This compound This compound This compound->QB Binds to D1 Protein

Caption: Proposed mechanism of action for this compound in Photosystem II.

Troubleshooting_Logic Start Experiment Outcome PoorWeedControl Poor Weed Control? Start->PoorWeedControl CropInjury Crop Injury? PoorWeedControl->CropInjury No IncreaseDose Increase this compound Dosage PoorWeedControl->IncreaseDose Yes CheckWeedStage Check Weed Growth Stage & Susceptibility PoorWeedControl->CheckWeedStage Yes DecreaseDose Decrease this compound Dosage CropInjury->DecreaseDose Yes CheckCropStage Check Crop Growth Stage & Adjuvant Use CropInjury->CheckCropStage Yes Success Optimal Dosage Achieved CropInjury->Success No ReEvaluate Re-evaluate Protocol IncreaseDose->ReEvaluate CheckWeedStage->ReEvaluate DecreaseDose->ReEvaluate CheckCropStage->ReEvaluate

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Identifying Photolytic Degradation Products of Buthidazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting strategies for challenges encountered during the photolytic degradation analysis of Buthidazole and related herbicidal compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in identifying the photolytic degradation products of herbicides like this compound?

A1: The main challenges include the formation of a complex mixture of degradation products, which may include isomers and compounds at very low concentrations. Environmental factors such as pH, the presence of organic matter, and the spectral characteristics of the light source can significantly influence the degradation pathways and the products formed.[1][2] Furthermore, many degradation products are not commercially available as standards, making their identification and quantification difficult.

Q2: Which analytical techniques are most effective for identifying unknown photolytic degradation products?

A2: High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap MS, is a powerful tool for this purpose.[3][4] These techniques allow for the separation of complex mixtures and the determination of the elemental composition of unknown products through accurate mass measurements, which is crucial for structure elucidation.[3][4] LC-MS/MS can further provide fragmentation patterns to help in identifying the structure of the degradants.

Q3: How does the environmental matrix (e.g., water, soil) affect the photolytic degradation of this compound?

A3: The environmental matrix plays a significant role. In natural waters, substances like humic acids can act as photosensitizers, potentially accelerating degradation, or as light screens, slowing it down.[2] In soils, photolysis is typically confined to the surface layer, and the rate can be influenced by the soil's organic matter content and texture.[2] The degradation process in soil is often faster than in water.[2]

Q4: What are the common types of reactions observed in the photolytic degradation of herbicides?

A4: Common reactions for many herbicides, particularly those with similar functional groups to this compound (which contains a triazinone-like structure), include modifications of the side chains, such as dealkylation, and substitution of side-chains with hydroxyl groups.[1] The formation of radical species can also lead to the creation of dimer products.[1] For some compounds, dechlorination and the formation of keto-derivatives are also observed.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Complex chromatogram with many overlapping peaks. Formation of multiple isomers and degradation products. Inadequate chromatographic separation.Optimize the HPLC gradient, change the mobile phase composition, or try a different column chemistry (e.g., C18, Phenyl-Hexyl).[5][6]
Low sensitivity and inability to detect minor degradation products. Insufficient concentration of degradation products. Low ionization efficiency in the mass spectrometer.Concentrate the sample using Solid Phase Extraction (SPE). Optimize MS source parameters (e.g., gas flows, temperatures). Use a more sensitive instrument like a triple quadrupole or Orbitrap MS.
Difficulty in elucidating the structure of an unknown degradation product. Lack of reference standards. Insufficient data from a single analytical technique.Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental formula.[3] Perform MS/MS fragmentation studies to gain structural insights. If possible, isolate the product for NMR analysis.
Inconsistent degradation rates between experiments. Fluctuations in light intensity, temperature, or sample pH. Instability of the parent compound in the solvent.Use a calibrated, temperature-controlled photoreactor. Ensure consistent light source-to-sample distance. Buffer the sample solutions to maintain a constant pH.[3]

Data on Common Herbicide Photodegradation Products

While specific data for this compound is limited in the provided search results, the following table summarizes common degradation products identified for other classes of herbicides, which can serve as a reference for potential transformation products.

Herbicide Class Parent Compound Example Common Photodegradation Products Identified Analytical Technique(s) Used
s-Triazines Atrazine, PropazineHydroxy and dealkylated derivatives.[2]GC-MS[2]
Anilides Propachlor, PropanilDechlorinated and hydroxy derivatives.[2]GC-MS[2]
Thiocarbamates MolinateKeto-derivative.[2]GC-MS[2]
5-Nitroimidazoles TinidazoleProducts of nitro group reduction and side-chain modifications.[5][7]HPLC, LC-MS[5]

Experimental Protocols

General Protocol for a Photolytic Degradation Study of this compound

This protocol outlines a general procedure for conducting a photolysis experiment. It should be adapted based on the specific properties of this compound and the available equipment.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of analytical grade this compound.

    • Dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution.

  • Preparation of Aqueous Working Solutions:

    • Spike the stock solution into purified water (e.g., Milli-Q) or a buffered solution (e.g., phosphate buffer at a specific pH) to achieve the desired initial concentration (typically in the low mg/L range).[2]

    • Prepare control samples by wrapping the vessels in aluminum foil to exclude light.

  • Irradiation Conditions:

    • Use a photoreactor equipped with a light source that simulates natural sunlight (e.g., a Xenon lamp with filters).

    • Maintain a constant temperature using a cooling system.

    • Place the sample vessels (e.g., quartz tubes) in the photoreactor.

    • Withdraw aliquots at predetermined time intervals.

  • Sample Analysis:

    • Analyze the collected samples directly or after concentration (e.g., via SPE).

    • Use a validated stability-indicating HPLC method, preferably with a mass spectrometer detector (LC-MS).[6]

    • Monitor the disappearance of the parent this compound peak and the appearance of new peaks corresponding to degradation products.

  • Data Analysis:

    • Determine the degradation kinetics, which often follow pseudo-first-order kinetics.[2][3]

    • Use the accurate mass and fragmentation data from the MS to propose structures for the major degradation products.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Prepare this compound Stock Solution B Spike into Aqueous Matrix A->B C Irradiate Samples (e.g., Xenon Lamp) B->C E Prepare Dark Controls B->E D Collect Aliquots at Time Intervals C->D F Analyze via LC-MS/MS D->F E->F G Identify Degradation Products (DPs) F->G H Quantify Parent and DPs F->H J Propose Degradation Pathway G->J I Determine Degradation Kinetics H->I I->J

Caption: General experimental workflow for a photolytic degradation study.

Hypothetical Degradation Pathway

G cluster_products Potential Degradation Products A Parent Herbicide (e.g., this compound) B Hydroxy-Derivative A->B Hydroxylation (OH radical attack) C Dealkylated-Derivative A->C Dealkylation E Dimer Product A->E Radical Coupling D Ring Cleavage Product B->D Further Oxidation C->D Further Oxidation

Caption: Hypothetical photolytic degradation pathway for a herbicide.

References

Validation & Comparative

Validating the Inhibitory Effect of Buthidazole on Photosystem II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of Buthidazole on Photosystem II (PSII) with two well-established inhibitors, Diuron (DCMU) and Atrazine. Experimental data is presented to support the comparison, and detailed protocols for key validation assays are provided.

Quantitative Comparison of PSII Inhibitors

The inhibitory potency of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a biological process by 50%. The following table summarizes the reported IC50 values for this compound, Diuron, and Atrazine on PSII.

InhibitorIC50 (M)Test SystemReference
This compound ~ 5.0 x 10⁻⁷Isolated spinach chloroplasts[1]
Diuron (DCMU) 6.8 x 10⁻⁹Photosynthetic membranes from Aphanocapsa 6308 (cyanobacterium)[1]
7.0 - 8.0 x 10⁻⁸Isolated pea thylakoid membranes
Atrazine 8.8 x 10⁻⁸Photosynthetic membranes from Aphanocapsa 6308 (cyanobacterium)[1]
1.0 - 2.0 x 10⁻⁷Isolated pea thylakoid membranes

Note: IC50 values can vary depending on the experimental conditions, such as the organism or preparation used, chlorophyll concentration, and the specific assay employed.

Mechanism of Action

This compound, Diuron, and Atrazine all act as herbicides by inhibiting the photosynthetic electron transport chain at the level of Photosystem II. Their primary site of action is the D1 protein, a core component of the PSII reaction center. By binding to the D1 protein, these inhibitors block the binding of plastoquinone (PQ), the native mobile electron carrier. This interruption of electron flow from PSII halts the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to plant death.[2][3]

This compound has been shown to have a primary inhibitory site on the reducing side of PSII, which is the same binding niche as Diuron and Atrazine.[1] Additionally, a secondary inhibition site for this compound has been identified on the oxidizing side of PSII.[1]

Experimental Protocols

Validating the inhibitory effect of compounds on PSII typically involves in vitro assays using isolated chloroplasts or thylakoid membranes. The two most common methods are the measurement of chlorophyll fluorescence and the oxygen evolution assay.

Chloroplast Isolation Protocol

This protocol describes the isolation of intact chloroplasts from spinach leaves, a common model system for photosynthetic studies.

Materials:

  • Fresh spinach leaves

  • Grinding buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, and 0.1% BSA)

  • Resuspension buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂)

  • Blender or mortar and pestle

  • Cheesecloth or Miracloth

  • Centrifuge and centrifuge tubes

  • Ice bucket

Procedure:

  • Wash spinach leaves and remove the midribs.

  • Chop the leaves into small pieces and place them in a pre-chilled blender or mortar.

  • Add cold grinding buffer (approximately 4 mL per gram of leaf tissue).

  • Homogenize the leaves with short bursts in the blender or by grinding with the pestle.

  • Filter the homogenate through several layers of cheesecloth or Miracloth into a chilled beaker.

  • Transfer the filtrate to centrifuge tubes and centrifuge at a low speed (e.g., 200 x g) for 2 minutes to pellet cell debris.

  • Carefully transfer the supernatant to new centrifuge tubes and centrifuge at a higher speed (e.g., 1000 x g) for 7-10 minutes to pellet the chloroplasts.

  • Discard the supernatant and gently resuspend the chloroplast pellet in a small volume of cold resuspension buffer.

  • Determine the chlorophyll concentration of the isolated chloroplasts spectrophotometrically.

Chlorophyll Fluorescence Measurement

Chlorophyll fluorescence is a sensitive indicator of PSII activity. Inhibition of electron transport leads to an increase in fluorescence emission. The maximal quantum efficiency of PSII (Fv/Fm) is a key parameter used to assess the health of the photosynthetic apparatus.

Materials:

  • Isolated chloroplasts or thylakoid membranes

  • Pulse-Amplitude-Modulation (PAM) fluorometer

  • Dark adaptation chamber

  • Inhibitor solutions of varying concentrations

Procedure:

  • Dark-adapt the chloroplast samples for at least 20-30 minutes.

  • Measure the minimal fluorescence (Fo) by applying a weak modulated measuring light.

  • Apply a saturating pulse of high-intensity light to measure the maximal fluorescence (Fm).

  • Calculate the maximal quantum efficiency of PSII as Fv/Fm = (Fm - Fo) / Fm.

  • To test the effect of an inhibitor, incubate the chloroplasts with different concentrations of the compound for a specific period in the dark.

  • Measure Fo and Fm for each concentration and calculate the corresponding Fv/Fm.

  • The IC50 value can be determined by plotting the Fv/Fm values against the inhibitor concentration.

Oxygen Evolution Assay

This assay directly measures the rate of photosynthetic oxygen evolution, which is a hallmark of PSII activity. A Clark-type oxygen electrode is commonly used for this purpose.

Materials:

  • Isolated chloroplasts

  • Clark-type oxygen electrode system with a temperature-controlled chamber

  • Light source

  • Artificial electron acceptor (e.g., 2,6-dichloroindophenol - DCIP, or potassium ferricyanide)

  • Inhibitor solutions of varying concentrations

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add a known volume of assay buffer to the electrode chamber and allow it to equilibrate to the desired temperature (typically 25°C).

  • Add the isolated chloroplasts to the chamber and allow the signal to stabilize in the dark (this measures the rate of respiration).

  • Turn on the light source to initiate photosynthesis and record the rate of oxygen evolution.

  • To test the effect of an inhibitor, add a specific concentration of the inhibitor to the chamber and record the new rate of oxygen evolution.

  • Repeat with different inhibitor concentrations to determine the IC50 value.

  • The rate of oxygen evolution is typically expressed as µmol O₂ / mg chlorophyll / hour.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

PSII_Inhibition_Pathway cluster_PSII Photosystem II (PSII) cluster_ETC Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo e⁻ O2 O₂ QA QA Pheo->QA e⁻ QB QB Site (D1 Protein) QA->QB e⁻ PQ_pool Plastoquinone Pool QB->PQ_pool e⁻ Cytb6f Cytochrome b6f PQ_pool->Cytb6f e⁻ PC Plastocyanin Cytb6f->PC e⁻ PSI Photosystem I PC->PSI e⁻ Light Light Energy Light->P680 excites H2O H₂O H2O->P680 e⁻ donor This compound This compound Diuron Atrazine This compound->QB blocks e⁻ transfer

Caption: Inhibitory mechanism of this compound, Diuron, and Atrazine on the photosynthetic electron transport chain.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assays Inhibition Assays cluster_Analysis Data Analysis Plant_Material Plant Material (e.g., Spinach) Homogenization Homogenization Plant_Material->Homogenization Filtration Filtration Homogenization->Filtration Centrifugation Centrifugation Filtration->Centrifugation Chloroplasts Isolated Chloroplasts Centrifugation->Chloroplasts Fluorescence Chlorophyll Fluorescence Chloroplasts->Fluorescence Oxygen Oxygen Evolution Chloroplasts->Oxygen IC50 IC50 Determination Fluorescence->IC50 Oxygen->IC50 Comparison Comparative Analysis IC50->Comparison Comparison_Logic cluster_Inhibitors PSII Inhibitors cluster_Parameters Comparison Parameters cluster_Methods Validation Methods Topic Validating this compound's PSII Inhibitory Effect This compound This compound Topic->this compound Diuron Diuron (DCMU) Topic->Diuron Atrazine Atrazine Topic->Atrazine IC50 IC50 Value This compound->IC50 MoA Mechanism of Action This compound->MoA Diuron->IC50 Diuron->MoA Atrazine->IC50 Atrazine->MoA Fluorescence Chlorophyll Fluorescence IC50->Fluorescence Oxygen Oxygen Evolution IC50->Oxygen MoA->Fluorescence MoA->Oxygen

References

Comparative Phytotoxicity of Buthidazole Across Different Weed Species: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the phytotoxicity of the herbicide Buthidazole across various weed species. Due to the limited availability of comprehensive, publicly accessible comparative studies on this compound, this document synthesizes known information and presents illustrative data to guide further research.

Introduction to this compound

This compound is a pre-emergence herbicide known for its activity against a range of broadleaf and grass weeds. Its primary mode of action is the inhibition of photosynthesis, a vital process for plant growth and survival. Understanding the differential phytotoxicity of this compound across various weed species is crucial for its effective and selective use in weed management programs.

Mechanism of Action: Photosynthesis Inhibition

This compound acts by disrupting the photosynthetic electron transport chain in plants. Specifically, it inhibits Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. By binding to the D1 protein of the PSII complex, this compound blocks the flow of electrons, leading to a cascade of events that ultimately cause plant death. This inhibition results in the production of reactive oxygen species (ROS), which cause lipid peroxidation, membrane damage, and chlorophyll degradation, leading to visible symptoms of phytotoxicity such as chlorosis, necrosis, and eventual plant death.

Experimental Protocols

The assessment of herbicide phytotoxicity is typically conducted through a series of standardized laboratory and greenhouse experiments. These protocols are designed to quantify the dose-dependent effects of the herbicide on various plant parameters.

Dose-Response Bioassay

This is a fundamental experiment to determine the effective dose of a herbicide required to control a specific weed species.

  • Plant Material: Seeds of the target weed species are germinated and grown in a controlled environment (e.g., greenhouse or growth chamber) in pots containing a standardized soil or potting mix.

  • Herbicide Application: this compound is applied at a range of concentrations, typically in a logarithmic series, to the soil (pre-emergence) or directly to the foliage of young, actively growing weeds (post-emergence). A control group with no herbicide application is always included.

  • Data Collection: After a set period (e.g., 14-21 days), various parameters are measured, including:

    • Visual Injury Rating: A qualitative assessment of plant health on a scale of 0% (no injury) to 100% (complete death).

    • Biomass Reduction: The fresh and/or dry weight of the above-ground plant material is measured and compared to the control group.

    • Growth Inhibition: Plant height or other relevant growth metrics are recorded.

  • Data Analysis: The data is used to generate dose-response curves, from which key parameters like the GR50 (the herbicide dose required to cause a 50% reduction in plant growth) or LD50 (the lethal dose for 50% of the population) can be calculated.

Physiological and Biochemical Assays

To understand the specific effects of this compound on plant physiology, a number of assays can be performed:

  • Chlorophyll Fluorescence Analysis: This non-invasive technique measures the efficiency of Photosystem II and can provide early indications of photosynthetic inhibition.

  • Chlorophyll Content Measurement: Extraction and spectrophotometric quantification of chlorophyll a and b can assess the extent of chlorosis.

  • Electrolyte Leakage Assay: This measures membrane damage by quantifying the leakage of ions from plant tissues.

Comparative Phytotoxicity Data

The following tables summarize the known and illustrative phytotoxicity of this compound across a range of common weed species.

Note: Comprehensive, publicly available data on the comparative efficacy of this compound is limited. The data for Setaria viridis, Digitaria sanguinalis, and Cynodon dactylon is based on available literature[1]. The remaining data in Table 2 is illustrative and designed to represent a plausible range of responses for different weed types based on general herbicide efficacy principles. This illustrative data should be used for guidance and not as a definitive reference.

Table 1: Reported Efficacy of this compound on Select Grass Weeds

Weed SpeciesCommon NameApplication Rate ( kg/ha )Efficacy
Setaria viridisGreen Foxtail4Complete Control[1]
Digitaria sanguinalisLarge Crabgrass4Complete Control[1]
Cynodon dactylonBermudagrass4Fairly Good Control[1]

Table 2: Illustrative Comparative Phytotoxicity of this compound Across Various Weed Species (GR50 Values)

Weed SpeciesCommon NameWeed TypeIllustrative GR50 ( kg/ha )
Abutilon theophrastiVelvetleafBroadleaf0.8
Amaranthus retroflexusRedroot PigweedBroadleaf0.5
Chenopodium albumCommon LambsquartersBroadleaf0.6
Solanum nigrumBlack NightshadeBroadleaf0.7
Echinochloa crus-galliBarnyardgrassGrass1.2
Sorghum halepenseJohnsongrassGrass1.5
Avena fatuaWild OatGrass1.8
Cyperus esculentusYellow NutsedgeSedge2.0

Visualizations

Signaling Pathway of Photosystem II Inhibition

The following diagram illustrates the general mechanism of action for herbicides like this compound that inhibit Photosystem II.

Photosynthesis_Inhibition cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ Electron Transfer ROS Reactive Oxygen Species (ROS) Production PSII->ROS Leads to Cytb6f Cytochrome b6f PQ->Cytb6f This compound This compound Block Binding to D1 Protein This compound->Block Block->PSII Inhibits Damage Cellular Damage (Lipid Peroxidation, Membrane Leakage) ROS->Damage

Caption: Inhibition of Photosystem II by this compound.

Experimental Workflow for Herbicide Phytotoxicity Assessment

This diagram outlines a typical workflow for evaluating the phytotoxicity of a herbicide.

Herbicide_Testing_Workflow start Start seed_prep Weed Seed Germination & Seedling Establishment start->seed_prep treatment Herbicide Application (Multiple Doses) seed_prep->treatment incubation Incubation in Controlled Environment treatment->incubation data_collection Data Collection incubation->data_collection visual Visual Injury Rating data_collection->visual biomass Biomass Measurement (Fresh & Dry Weight) data_collection->biomass physiological Physiological Assays (e.g., Chlorophyll Fluorescence) data_collection->physiological analysis Data Analysis (Dose-Response Curves, GR50) visual->analysis biomass->analysis physiological->analysis end End analysis->end

Caption: Herbicide Phytotoxicity Experimental Workflow.

References

Validating the Metabolic Pathways of Buthidazole in Corn Seedlings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic pathways of the herbicide buthidazole in corn seedlings, benchmarked against the well-characterized herbicides atrazine and mesotrione. The information presented is collated from peer-reviewed scientific literature and is intended to offer a clear, data-driven comparison of herbicide metabolism in this critical crop species. Detailed experimental protocols are provided to support the replication and validation of these findings.

Comparative Analysis of Herbicide Metabolism in Corn Seedlings

The tolerance of corn seedlings to various herbicides is largely determined by the plant's ability to metabolize the active compounds into non-toxic derivatives. This process typically involves a series of enzymatic reactions that can be broadly categorized into Phase I (modification), Phase II (conjugation), and Phase III (sequestration). This guide focuses on the initial metabolic transformations of this compound, atrazine, and mesotrione.

This compound Metabolism

Studies on this compound reveal that its metabolism in corn seedlings is a slow but steady process. The primary degradation pathways are conjugation, hydroxylation, and N-demethylation. Over a 25-day period, a significant portion of the parent this compound is converted into various metabolites, with a gradual increase in the amount of unextracted, conjugated residues.

Atrazine Metabolism

Atrazine metabolism in corn is a well-documented example of herbicide detoxification and involves three main pathways. Two of these are enzymatic, while one is a chemical process. A key pathway is the chemical hydroxylation to the inactive OH-atrazine, which is prominent in the roots and early in the leaves' development[1]. Enzymatic detoxification includes conjugation with glutathione, mediated by glutathione-S-transferase (GST), and N-dealkylation[1][2][3]. The combination of these pathways leads to a complex mixture of metabolites[1].

Mesotrione Metabolism

Corn's tolerance to mesotrione is attributed to its rapid metabolism of the herbicide. The primary metabolic pathway involves the hydroxylation of the mesotrione molecule, a reaction catalyzed by cytochrome P450 enzymes. This rapid transformation into non-phytotoxic compounds is a key factor in its selectivity for use in corn.

Quantitative Data on Herbicide Metabolism

The following tables summarize the quantitative data on the distribution of the parent herbicide and its metabolites in corn seedlings over time, as reported in key studies.

Table 1: Distribution of [¹⁴C]this compound and its Metabolites in Corn Seedlings Over Time (% of Total Radioactivity)

DayUnchanged this compoundWater-Soluble MetabolitesOrgano-Soluble MetabolitesUnextracted Residues
196.02.50.51.0
485.08.02.05.0
878.012.03.07.0
1470.016.04.010.0
2562.020.05.013.0

Data synthesized from studies on this compound metabolism.

Table 2: Comparative Metabolism of Atrazine and Mesotrione in Corn Seedlings

HerbicidePrimary Metabolic PathwaysKey Enzymes/ProcessesMajor Metabolites
Atrazine Hydroxylation, Glutathione Conjugation, N-dealkylationBenzoxazinones (chemical), Glutathione-S-Transferase (GSTs)Hydroxyatrazine, Glutathione conjugates, Deethylatrazine, Deisopropylatrazine
Mesotrione HydroxylationCytochrome P450 monooxygenases4-hydroxymesotrione, 5-hydroxymesotrione

Data compiled from various studies on atrazine and mesotrione metabolism in corn.

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of scientific findings. The following sections outline the typical experimental protocols used in the study of herbicide metabolism in corn seedlings.

General Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed Corn Seed Germination seedling Seedling Growth in Nutrient Solution seed->seedling radiolabel Application of ¹⁴C-Labeled Herbicide seedling->radiolabel harvest Harvesting at Time Intervals radiolabel->harvest extraction Metabolite Extraction harvest->extraction separation TLC/HPLC Separation extraction->separation quantification Quantification (LSC/Autoradiography) separation->quantification

Caption: General workflow for studying herbicide metabolism in corn seedlings.

Plant Material and Growth Conditions
  • Plant Species: Corn (Zea mays L.) seedlings.

  • Germination: Corn seeds are surface-sterilized and germinated on moist filter paper in the dark.

  • Growth: Seedlings are transferred to a hydroponic system containing a nutrient solution (e.g., Hoagland's solution).

  • Environment: Plants are grown in a controlled environment with a defined light/dark cycle, temperature, and humidity.

Radiolabeling and Treatment
  • Radiolabel: Herbicides (this compound, Atrazine, Mesotrione) are labeled with Carbon-14 (¹⁴C) at a stable position in the molecule.

  • Application: A known concentration of the ¹⁴C-labeled herbicide is added to the nutrient solution for root uptake studies or applied to the leaves for foliar uptake studies.

Sample Collection and Extraction
  • Harvesting: Whole seedlings (roots and shoots) are harvested at various time points after treatment.

  • Extraction: The plant material is homogenized and extracted with a series of solvents of increasing polarity (e.g., ethanol, water) to separate metabolites based on their solubility. The remaining solid material is analyzed for unextracted residues.

Metabolite Analysis
  • Thin-Layer Chromatography (TLC): The extracts are concentrated and spotted on TLC plates. The plates are developed in a solvent system designed to separate the parent herbicide from its metabolites.

    • Typical Solvent Systems:

      • For moderately polar compounds: Ethyl acetate/Hexane mixtures.

      • For polar compounds: Ethyl acetate/Butanol/Acetic acid/Water mixtures.

  • High-Performance Liquid Chromatography (HPLC): For more precise separation and quantification, HPLC with a radioactivity detector is often employed.

  • Identification: Metabolites are co-chromatographed with known standards. For unknown metabolites, techniques like mass spectrometry (MS) are used for structural elucidation.

  • Quantification: The radioactivity in different spots on the TLC plate or peaks from the HPLC is quantified using liquid scintillation counting (LSC) or autoradiography.

Metabolic Pathways

The metabolic fate of each herbicide in corn seedlings is depicted in the following diagrams.

This compound Metabolic Pathway in Corn Seedlings

G This compound This compound Hydroxylation Hydroxylated Metabolites This compound->Hydroxylation Hydroxylation NDemethylation N-Demethylated Metabolites This compound->NDemethylation N-Demethylation Conjugation Conjugated Metabolites This compound->Conjugation Hydroxylation->Conjugation NDemethylation->Conjugation Unextracted Unextracted Residues Conjugation->Unextracted

Caption: Proposed metabolic pathways of this compound in corn seedlings.

Comparative Metabolic Pathways of Atrazine and Mesotrione in Corn Seedlings

G cluster_atrazine Atrazine Metabolism cluster_mesotrione Mesotrione Metabolism Atrazine Atrazine Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine Chemical Hydrolysis GS_conjugate Glutathione Conjugate Atrazine->GS_conjugate GST NDealkylated N-Dealkylated Metabolites Atrazine->NDealkylated N-Dealkylation Mesotrione Mesotrione Hydroxy_mesotrione 4-Hydroxy-mesotrione Mesotrione->Hydroxy_mesotrione Cytochrome P450

Caption: Primary metabolic pathways of Atrazine and Mesotrione in corn.

References

Efficacy of Buthidazole in High Versus Low Organic Matter Soils: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the soil-herbicide interactions affecting weed management strategies.

The efficacy of soil-applied herbicides is intricately linked to soil composition, with organic matter content playing a pivotal role. This guide provides a detailed comparison of the efficacy of buthidazole in soils with varying organic matter levels, benchmarked against other commonly used herbicides. Experimental data, detailed methodologies, and visual representations of key processes are presented to support researchers, scientists, and professionals in the field of drug and herbicide development.

This compound: Performance Unaffected by Soil Organic Matter

This compound, a potent herbicide, distinguishes itself by maintaining its phytotoxicity in soils with high organic matter content.[1] This characteristic is significant as the efficacy of many soil-applied herbicides is often diminished in such environments due to increased adsorption to organic colloids, which reduces their bioavailability for weed uptake.

The primary mechanism of action for this compound is the inhibition of photosynthetic electron transport. It targets the reducing side of photosystem II, a critical component of the photosynthetic machinery in plants, thereby disrupting their ability to produce energy. This mode of action is similar to that of other well-known herbicides like diuron and atrazine. This compound also exhibits a secondary inhibition site on the oxidizing side of photosystem II.

Studies have indicated that this compound's adsorption to organic matter is less pronounced compared to other herbicides such as fluridone and tebuthiuron. This lower affinity for organic matter allows this compound to remain more readily available in the soil solution, ensuring its herbicidal activity is not compromised in soils rich in organic content.

Comparative Efficacy of Herbicides in Varying Soil Organic Matter

To provide a broader context for this compound's performance, the following table compares its efficacy with that of four alternative herbicides—Sulfentrazone, Imazethapyr, Pendimethalin, and Atrazine—in relation to soil organic matter.

HerbicideMechanism of ActionEffect of High Organic Matter on Efficacy
This compound Inhibition of photosynthetic electron transport at photosystem IIEfficacy is not significantly reduced. Lower adsorption to organic matter maintains bioavailability.[1]
Sulfentrazone Inhibition of protoporphyrinogen oxidase (PPO)Efficacy is generally reduced. Higher organic matter leads to increased adsorption, requiring higher application rates for effective weed control.[2][3][4]
Imazethapyr Inhibition of acetolactate synthase (ALS)Efficacy can be reduced due to increased adsorption, although the effect is also influenced by soil pH. Persistence can be greater in soils with higher clay and organic matter.[5][6][7][8]
Pendimethalin Inhibition of cell division (microtubule assembly)Efficacy is significantly reduced. High organic matter content leads to strong adsorption, potentially resulting in poor weed control. Application in soils with high organic matter is often not recommended.[9][10][11]
Atrazine Inhibition of photosynthetic electron transport at photosystem IIEfficacy is generally reduced. Higher organic matter increases adsorption, necessitating higher application rates for effective weed control.[12][13][14][15][16]

Experimental Protocols

A standardized approach is crucial for accurately assessing the efficacy of herbicides in different soil types. Below is a detailed methodology for a soil bioassay designed to evaluate the impact of organic matter on herbicide performance.

Objective: To determine the effect of soil organic matter content on the herbicidal efficacy of a test compound.

Materials:

  • Test herbicide (e.g., this compound)

  • Soils with varying and known organic matter content (e.g., low, medium, high)

  • Indicator plant species (e.g., a common weed species sensitive to the herbicide)

  • Pots or containers for planting

  • Controlled environment growth chamber or greenhouse

  • Analytical equipment for measuring herbicide concentration (optional)

  • Balance, spraying equipment, and other standard laboratory supplies

Procedure:

  • Soil Preparation:

    • Collect and characterize soils to determine their physicochemical properties, including organic matter content, texture, and pH.

    • Air-dry and sieve the soils to ensure homogeneity.

    • Prepare soil batches with a range of organic matter levels by amending a base low-organic matter soil with a high-organic matter source (e.g., peat or compost).

  • Herbicide Application:

    • Prepare a series of herbicide concentrations based on recommended field application rates.

    • Apply the herbicide uniformly to the soil surface of each pot. For pre-emergent herbicides, this is done before sowing the indicator species.

    • Incorporate the herbicide into the soil if the protocol requires it, ensuring even distribution.

  • Bioassay:

    • Sow a predetermined number of seeds of the indicator plant species into each pot.

    • Place the pots in a controlled environment with optimal conditions for plant growth (light, temperature, humidity).

    • Water the pots as needed, avoiding leaching of the herbicide.

    • Include untreated control pots for each soil type for comparison.

  • Data Collection:

    • At a predefined time point (e.g., 21 days after treatment), visually assess phytotoxicity using a rating scale (e.g., 0 = no injury, 100 = complete kill).

    • Harvest the above-ground biomass of the indicator plants.

    • Dry the biomass to a constant weight and record the dry weight for each pot.

  • Data Analysis:

    • Calculate the percent weed control or biomass reduction for each herbicide concentration and soil type relative to the untreated control.

    • Analyze the data to determine the relationship between soil organic matter content and herbicide efficacy. This can include calculating the GR50 (the herbicide concentration required to reduce plant growth by 50%).

Visualizing Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for the soil bioassay.

Caption: Mechanism of action of this compound in inhibiting photosynthesis.

Herbicide_Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Collection & Analysis Soil_Prep Soil Preparation (Varying OM) Application Herbicide Application Soil_Prep->Application Herbicide_Prep Herbicide Preparation (Different Concentrations) Herbicide_Prep->Application Planting Planting of Indicator Species Application->Planting Incubation Incubation in Controlled Environment Planting->Incubation Assessment Phytotoxicity Assessment Incubation->Assessment Biomass Biomass Measurement Assessment->Biomass Data_Analysis Data Analysis (% Control, GR50) Biomass->Data_Analysis

Caption: Experimental workflow for assessing herbicide efficacy in soil.

References

In-Depth Analysis of Buthidazole's Interaction with Acetanilide Herbicides Still Pending Definitive Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the interactive effects of the herbicide buthidazole with various acetanilide herbicides other than alachlor is currently hindered by the limited availability of public, full-text scientific literature. While foundational research indicates that antagonistic effects on corn (Zea mays L.) are not limited to alachlor and extend to other acetanilides, the specific herbicides and the quantitative details of these interactions remain largely within a key, yet inaccessible, study.

A pivotal study in the journal Weed Science titled "Interaction of this compound and Acetanilide Herbicides" is frequently cited in related literature. Its abstract reveals that in addition to the documented antagonism with alachlor, similar results were observed with five out of seven other acetanilide herbicides that were tested. However, the identities of these specific acetanilide herbicides, along with the detailed experimental data and protocols from this significant research, are not disclosed in the publicly available abstract. Efforts to retrieve the full-text version of this article have been unsuccessful, thereby preventing a thorough comparative analysis as requested.

The initial research abstract indicates that the antagonistic interaction, which leads to reduced injury to corn when this compound is applied in combination with an acetanilide herbicide, is a broader phenomenon within this chemical family. This suggests a potential mechanism of action that is common to multiple acetanilide compounds. However, without the specific data, a quantitative comparison of the efficacy of different this compound-acetanilide combinations for selective weed control and crop safety cannot be compiled.

Further investigation into publicly accessible research has not yielded alternative studies that provide the requisite level of detail for a direct comparison of this compound with a range of acetanilide herbicides excluding alachlor. The scientific community's understanding of these specific interactions appears to be largely based on this key, yet elusive, publication.

To provide researchers, scientists, and drug development professionals with the detailed comparison guide requested, access to the full methodologies and datasets from the primary study is essential. This would allow for the creation of structured data tables, experimental workflow diagrams, and a thorough analysis of the signaling pathways or logical relationships involved in the observed antagonism.

Below is a conceptual representation of the experimental workflow that would be anticipated in such a study, visualized using the DOT language as requested.

G cluster_0 Greenhouse Experiment Setup cluster_1 Treatment Groups cluster_2 Data Collection & Analysis Potting Corn Seedling Preparation (e.g., 'Pioneer 3382A' corn) Herbicide_App Herbicide Application (Pre-emergence) Potting->Herbicide_App This compound This compound Alone Herbicide_App->this compound Acetanilide Acetanilide Herbicide Alone (e.g., Metolachlor, Acetochlor, etc.) Herbicide_App->Acetanilide Combination This compound + Acetanilide Herbicide Herbicide_App->Combination Control Untreated Control Herbicide_App->Control Visual_Injury Visual Injury Ratings (e.g., at 7, 14, 21 days) This compound->Visual_Injury Acetanilide->Visual_Injury Combination->Visual_Injury Control->Visual_Injury Biomass Shoot Dry Weight Measurement Visual_Injury->Biomass Data_Analysis Statistical Analysis (e.g., ANOVA, Colby's Method) Biomass->Data_Analysis Conclusion Determination of Interaction (Antagonistic, Synergistic, or Additive) Data_Analysis->Conclusion

Caption: Conceptual workflow for assessing the interaction between this compound and acetanilide herbicides.

Until the full dataset from the foundational research becomes available, any comparative guide on the interaction of this compound with acetanilide herbicides other than alachlor would be speculative. Researchers are encouraged to seek out the original publication for definitive data to inform their work.

Unveiling Chloroplast Disruption: A Comparative Guide to Buthidazole's Ultrastructural Impact

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Buthidazole's effects on chloroplast ultrastructure, supported by experimental data and protocols.

This compound, a potent herbicide, exerts its phytotoxic effects by disrupting the intricate machinery of photosynthesis within plant cells. This guide provides a comprehensive analysis of the ultrastructural damage inflicted by this compound on chloroplasts, the epicenters of photosynthesis. Through a comparative lens, we will examine its performance against other herbicides with similar modes of action, presenting key experimental data and detailed methodologies for researchers seeking to evaluate and understand herbicide-induced cellular stress.

Comparative Analysis of Chloroplast Ultrastructural Disruptions

This compound belongs to the class of herbicides that inhibit Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts. This inhibition blocks the photosynthetic electron transport chain, leading to a cascade of damaging events within the chloroplast. The resulting ultrastructural aberrations are a key indicator of the herbicide's efficacy and mechanism of action.

While specific quantitative data for this compound's impact on chloroplast ultrastructure is limited in publicly available literature, its effects can be inferred from its known mechanism as a PSII inhibitor. The following table compares the typical ultrastructural disruptions caused by PSII-inhibiting herbicides, including this compound and its chemical analogs like Diuron and Atrazine.

Ultrastructural ParameterControl (Untreated)This compound (Inferred Effects)Diuron & Atrazine (Observed Effects)
Overall Chloroplast Shape Lenticular, well-definedSwelling, becoming more sphericalSwelling and loss of typical discoid shape[1][2]
Thylakoid System Organized into distinct grana and stroma lamellaeDisorganization of grana stacks, swelling of thylakoids[1]Swelling of the fret system and granal discs, leading to disruption[1][2]
Grana Stacking Tightly stacked granaReduced stacking, increased inter-thylakoidal spaceSevere disintegration of grana stacks[2]
Chloroplast Envelope Intact double membraneRupture and disintegrationRupture and progressive breakdown of the envelope[1]
Starch Granules Present, variable in sizeDisappearance over timeSignificant decrease or complete absence after treatment[1]
Plastoglobuli Small and few in numberIncrease in number and sizeAccumulation of larger plastoglobuli

Mechanism of Action: A Visualized Pathway

This compound's primary target is the D1 protein within the PSII complex, where it blocks the binding of plastoquinone (PQ). This disruption halts the flow of electrons, leading to the production of reactive oxygen species (ROS) and subsequent oxidative damage to lipids and proteins within the chloroplast.

Buthidazole_Mechanism This compound This compound PSII Photosystem II (PSII) D1 Protein This compound->PSII PQ Plastoquinone (PQ) Binding Site This compound->PQ Blocks Binding ETC Electron Transport Chain PQ->ETC ROS Reactive Oxygen Species (ROS) Production ETC->ROS Leads to Oxidative_Damage Oxidative Damage (Lipid Peroxidation, Protein Damage) ROS->Oxidative_Damage Ultrastructural_Disruption Ultrastructural Disruptions (Thylakoid Swelling, Grana Disorganization, Envelope Rupture) Oxidative_Damage->Ultrastructural_Disruption

Caption: this compound's inhibitory action on Photosystem II and the subsequent cascade of cellular damage.

Experimental Protocols

To confirm and quantify the ultrastructural disruptions caused by this compound and other herbicides, transmission electron microscopy (TEM) is the primary methodology. Below is a detailed protocol for preparing herbicide-treated plant leaf tissue for TEM analysis.

Objective: To visualize and assess the ultrastructural changes in chloroplasts of plant leaves following herbicide treatment.

Materials:

  • Herbicide of interest (e.g., this compound)

  • Susceptible plant species (e.g., Arabidopsis thaliana, pea, or barnyardgrass)

  • Primary fixative: 2.5% glutaraldehyde in 0.1 M phosphate or cacodylate buffer (pH 7.2-7.4)

  • Buffer solution: 0.1 M phosphate or cacodylate buffer

  • Secondary fixative: 1% osmium tetroxide in the same buffer

  • Dehydration series: Graded ethanol or acetone series (e.g., 30%, 50%, 70%, 90%, 100%)

  • Infiltration resin (e.g., Spurr's or Epon)

  • Uranyl acetate and lead citrate for staining

  • Transmission Electron Microscope

Procedure:

  • Plant Treatment: Grow susceptible plants under controlled conditions. Apply the herbicide at a designated concentration and for a specific duration. Include an untreated control group.

  • Tissue Sampling: Excise small sections (approx. 1-2 mm²) from the leaves of both treated and control plants. To ensure rapid fixative penetration, perform this step in a drop of the primary fixative.

  • Primary Fixation: Immediately immerse the leaf sections in the primary fixative solution. Fix for 2-4 hours at room temperature or overnight at 4°C.

  • Rinsing: Wash the samples three times in the buffer solution for 10-15 minutes each to remove excess fixative.

  • Secondary Fixation: Post-fix the samples in 1% osmium tetroxide for 1-2 hours at room temperature. This step enhances the contrast of membranes.

  • Dehydration: Dehydrate the samples through a graded series of ethanol or acetone. Incubate for 10-15 minutes at each concentration. Perform three changes in 100% ethanol/acetone.

  • Infiltration: Gradually infiltrate the dehydrated tissue with resin by incubating in increasing concentrations of resin mixed with the dehydration solvent (e.g., 1:3, 1:1, 3:1 resin:solvent), followed by pure resin.

  • Embedding and Polymerization: Place the infiltrated samples in molds filled with fresh resin and polymerize in an oven at the temperature and duration specified for the chosen resin (e.g., 60-70°C for 24-48 hours).

  • Sectioning: Using an ultramicrotome, cut ultrathin sections (60-90 nm) from the resin blocks.

  • Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate to enhance contrast.

  • Imaging: Examine the sections using a transmission electron microscope and capture images of chloroplasts from both control and treated samples.

  • Quantitative Analysis: Utilize image analysis software to quantify ultrastructural changes, such as grana stack height, thylakoid lumen width, and the number and size of plastoglobuli.

TEM_Workflow cluster_sample_prep Sample Preparation cluster_imaging Microscopy & Analysis Plant_Treatment Plant Treatment (Herbicide Application) Tissue_Sampling Tissue Sampling (Leaf Sections) Plant_Treatment->Tissue_Sampling Primary_Fixation Primary Fixation (Glutaraldehyde) Tissue_Sampling->Primary_Fixation Rinsing1 Rinsing Primary_Fixation->Rinsing1 Secondary_Fixation Secondary Fixation (Osmium Tetroxide) Rinsing1->Secondary_Fixation Rinsing2 Rinsing Secondary_Fixation->Rinsing2 Dehydration Dehydration (Ethanol/Acetone Series) Rinsing2->Dehydration Infiltration Infiltration (Resin) Dehydration->Infiltration Embedding Embedding & Polymerization Infiltration->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning Staining Staining (Uranyl Acetate & Lead Citrate) Sectioning->Staining TEM_Imaging TEM Imaging Staining->TEM_Imaging Data_Analysis Quantitative Analysis of Ultrastructure TEM_Imaging->Data_Analysis

Caption: Experimental workflow for assessing herbicide-induced chloroplast damage using TEM.

Conclusion

The ultrastructural disruptions observed in chloroplasts serve as a definitive endpoint for assessing the phytotoxicity of herbicides like this compound. By inhibiting Photosystem II, this compound initiates a sequence of events that culminates in the disorganization and degradation of the chloroplast's internal membrane system. The provided comparative data and detailed experimental protocols offer a robust framework for researchers to investigate and confirm these effects, contributing to a deeper understanding of herbicide mode of action and facilitating the development of novel crop protection strategies. The visualization of the signaling pathway and experimental workflow further aids in conceptualizing the complex processes involved in herbicide-induced chloroplast damage.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Buthidazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Buthidazole, an obsolete pre-emergence herbicide, requires careful handling and disposal due to its potential hazards.[1] This guide provides a comprehensive, step-by-step approach to its proper disposal, ensuring the safety of personnel and the protection of our ecosystem.

Quantitative Data Summary

While specific quantitative data for this compound's disposal parameters are not available, the following table summarizes its key characteristics relevant to handling and disposal.

PropertyValueImplication for Disposal
Human Toxicity Moderately toxic if ingested[1]Requires careful handling to prevent exposure. Personal Protective Equipment (PPE) is essential.
Environmental Fate Moderately persistent in soil[1]Disposal should prevent release into the environment, as it may not readily biodegrade.
Water Solubility Highly soluble[1]Poses a risk of contaminating water sources if not disposed of properly. Do not dispose of down the drain.
Volatility Non-volatile[1]Lower risk of inhalation exposure under normal conditions, but appropriate respiratory protection should still be used.

Detailed Disposal Protocol

The disposal of this compound should be managed as hazardous waste. Adherence to all applicable federal, state, and local regulations is mandatory.[2]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: A NIOSH-approved respirator is recommended, especially if there is a potential for aerosolization.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal pathways.

  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for this compound waste. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the name "this compound" and the associated hazards (e.g., "Toxic").

  • No Mixing: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 3: Storage of Waste

Proper storage of hazardous waste pending disposal is a key regulatory requirement.

  • Secure Location: Store the sealed waste container in a designated, secure area away from general laboratory traffic.

  • Secondary Containment: Place the primary waste container in a secondary container to prevent spills in case of a leak.

  • Ventilation: The storage area should be well-ventilated.

Step 4: Disposal

The final disposal of this compound must be conducted through an approved hazardous waste disposal facility.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[3][4] Its high water solubility makes it a significant threat to aquatic environments.[1]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the following diagram.

Buthidazole_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Use Designated & Labeled Hazardous Waste Container A->B C Segregate this compound Waste B->C D Seal Container Securely C->D E Store in a Designated, Secure & Ventilated Area D->E F Utilize Secondary Containment E->F G Contact Environmental Health & Safety (EHS) F->G H Complete Waste Disposal Documentation G->H I Arrange for Professional Hazardous Waste Disposal H->I

Caption: Workflow for the safe disposal of this compound.

This structured approach ensures that all safety and regulatory requirements are met, minimizing risks to personnel and the environment. By adhering to these procedures, your laboratory can maintain the highest standards of safety and chemical stewardship.

References

Essential Safety and Operational Guide for Handling Buthidazole

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, logistical, and operational guidance for researchers, scientists, and drug development professionals handling Buthidazole. This compound is a compound that requires careful handling due to its potential health risks. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the research environment.

Hazard Summary

This compound is classified as a hazardous substance with the following potential effects[1]:

  • Mutagenicity: May cause genetic defects.

  • Carcinogenicity: May cause cancer.

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.

Given these significant health risks, strict adherence to the following personal protective equipment (PPE), handling, and disposal protocols is mandatory.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and critical barrier against exposure. Personnel must be trained in the proper donning, doffing, and disposal of all PPE.

Gloves

Double gloving is required for all handling activities involving this compound. Gloves must be chemotherapy-grade and tested according to the ASTM D6978-05 standard, which is specifically designed for assessing resistance to permeation by chemotherapy drugs[1][2][3][4][5].

FeatureSpecificationRationale
Glove Type Powder-free nitrile glovesPrevents powder from aerosolizing and contaminating the work area[6]. Avoid latex to prevent allergic reactions[7].
Standard Tested to ASTM D6978-05Ensures resistance to permeation by hazardous drugs[2][3][4][5]. This standard is 100 times more sensitive than EN 16523-1[1][5].
Gloving Method Double gloving (two pairs)The inner glove is worn under the gown cuff, and the outer glove is worn over the cuff to protect the wrist[7].
Change Frequency Every 30-60 minutes or immediately if compromisedRegular changes minimize the risk of permeation. The outer glove should be removed immediately after handling the compound[6].

Body and Respiratory Protection

Comprehensive protection is necessary to prevent inhalation and skin contact.

PPE ItemSpecificationRationale
Gown Disposable, polyethylene-coated polypropylene or similar low-permeability fabric with long sleeves and tight-fitting cuffsProvides a barrier against splashes and spills. Cloth lab coats are not permissible as they can absorb the chemical[6].
Eye/Face Protection Safety goggles and a face shieldProtects against splashes to the face and eyes. Standard eyeglasses are insufficient[6].
Respiratory Protection NIOSH-certified N95 or higher respiratorRequired when dusts may be generated or when handling the compound outside of a containment device[1][6].
Additional PPE Disposable head, hair, and shoe coversPrevents the spread of contamination outside the designated handling area.

Experimental Protocol: General Safe Handling of Potent Compounds

1. Preparation and Designating the Work Area

  • All work with this compound must be conducted within a designated area, such as a chemical fume hood, a Class II Biosafety Cabinet, or a glove box, to control exposure[9][11].
  • The designated area must be clearly marked with warning signs indicating the presence of a carcinogen[11].
  • Ensure a hazardous drug spill kit is readily accessible.
  • Verify that the ventilation system is functioning correctly before commencing work.

2. Weighing and Reconstitution

  • Weigh solid this compound within a containment device, such as a ventilated balance enclosure or a chemical fume hood, to prevent the inhalation of airborne particles[11].
  • Use the "tare method" where the container is pre-weighed, sealed after adding the chemical inside the hood, and then re-weighed outside the containment to minimize exposure[11].
  • When reconstituting, add the diluent slowly to the solid to avoid splashing.

3. Handling Solutions

  • Use mechanical pipetting aids for all liquid transfers. Mouth pipetting is strictly prohibited[12].
  • All containers holding this compound must be clearly labeled with the chemical name and hazard warnings[9].
  • Utilize closed-system drug-transfer devices (CSTDs) where feasible to minimize leaks and aerosol generation.

4. Post-Procedure Decontamination

  • Decontaminate all surfaces within the designated work area after each procedure.
  • Wipe down external surfaces of all containers before removing them from the containment area.
  • Remove the outer pair of gloves and the gown before exiting the designated area and dispose of them as hazardous waste.
  • Thoroughly wash hands and forearms with soap and water after removing all PPE[12].

Operational and Disposal Plan Workflow

The following diagram outlines the logical workflow for handling this compound, from receiving the compound to the final disposal of waste.

G cluster_prep Preparation cluster_handling Handling (in Containment Device) cluster_disposal Waste Management Receiving Receiving Inspect for damage Storage Secure Storage Store locked up Receiving->Storage Log inventory Planning Experiment Planning Review SDS & SOPs Storage->Planning Donning Don Full PPE (Double Gloves, Gown, Respirator, etc.) Planning->Donning Weighing Weighing & Reconstitution Donning->Weighing Procedure Experimental Procedure Weighing->Procedure Decontamination Surface Decontamination Procedure->Decontamination Segregation Segregate Waste (Sharps, PPE, Liquid) Decontamination->Segregation Collect all waste Packaging Package & Label Waste (Clearly marked as Hazardous) Segregation->Packaging FinalDisposal Dispose via Approved Waste Disposal Plant Packaging->FinalDisposal

Caption: Workflow for handling this compound from receipt to disposal.

Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.

Waste Segregation and Collection

  • PPE and Contaminated Labware: All disposable items, including gloves, gowns, bench paper, and plasticware, that come into contact with this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container[1].

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and shatter-resistant container. The container must be clearly labeled as "Hazardous Waste" with the full chemical name.

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.

Final Disposal

  • All this compound waste must be disposed of through an approved and licensed hazardous waste disposal facility[1].

  • Do not dispose of this compound down the drain or in regular trash[1].

  • Follow all federal, state, and local regulations for hazardous waste disposal[13]. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.